2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxy-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-10-15(11-9-14)24(21,22)20-13-4-3-7-17(20)16-6-5-12-19-18(16)23-2/h5-6,8-12,17H,3-4,7,13H2,1-2H3 |
InChI Key |
HKZIZBNTYQSRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Engineering Privileged Scaffolds: A Technical Guide to 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Executive Summary
In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for navigating the complex multidimensional optimization of pharmacokinetics and pharmacodynamics. 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine (CAS: 1352489-54-3) represents a highly versatile, conformationally restricted building block [1]. By integrating a substituted pyridine with a saturated piperidine ring, this molecule provides an optimal balance of structural rigidity, three-dimensionality (Fsp3), and tunable physicochemical properties.
This whitepaper provides an in-depth technical analysis of its structural domains, mechanistic rationale in drug design, and field-proven experimental workflows for its synthesis and downstream functionalization.
Structural Dissection & Physicochemical Profiling
The architectural brilliance of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine lies in its tripartite modularity. Each functional domain serves a distinct pharmacological and synthetic purpose.
-
2-Methoxypyridine Core: Acts as an electron-rich bioisostere for phenyl rings. The methoxy group serves a dual purpose: it acts as a hydrogen-bond acceptor and sterically shields the pyridine nitrogen, modulating its
to prevent excessive basicity which often leads to hERG toxicity. -
Piperidine Ring: A ubiquitous saturated nitrogen heterocycle[2]. Its inclusion significantly increases the fraction of
hybridized carbons ( ), transitioning the molecule from a "flat" aromatic profile to a 3D vector. This enhances aqueous solubility and target specificity. -
Tosyl (p-Toluenesulfonyl) Group: Synthetically, it is a robust protecting group that prevents unwanted nucleophilic reactions at the piperidine nitrogen. Pharmacologically, it can serve as a lipophilic anchor to probe deep hydrophobic pockets in target proteins.
Table 1: Physicochemical Properties & Pharmacological Impact
| Property | Value | Causality / Impact in Drug Design |
| Molecular Weight | 346.44 g/mol | Well within Lipinski’s Rule of 5 (<500 Da), ensuring high potential for oral bioavailability. |
| Molecular Formula | Balances lipophilic carbon framework with polar heteroatoms. | |
| Fraction | ~0.28 | Enhances 3D complexity, improving solubility and reducing off-target promiscuity. |
| H-Bond Donors | 0 | Reduces desolvation penalties during target binding, favoring membrane permeability. |
| H-Bond Acceptors | 4 (N, N, O, O) | Promotes favorable dipole interactions within kinase hinge regions or GPCR binding pockets. |
Mechanistic Rationale in Drug Design
The spatial arrangement of the pyridine and piperidine rings dictates the molecule's interaction vectors. The C2-C3 linkage between the piperidine and pyridine rings creates a steric bottleneck, restricting free rotation and locking the molecule into a preferred conformational state. This pre-organization reduces the entropic penalty upon binding to a target receptor.
Diagram 1: Pharmacophore mapping and functional causality of the structural domains.
Synthetic Methodologies & Experimental Workflows
The synthesis of this scaffold relies on the precise union of the aromatic and aliphatic rings. The most atom-economical and regioselective approach utilizes Directed ortho-Lithiation (DoM) of 2-methoxypyridine followed by nucleophilic addition to a piperidone derivative[4].
Protocol 1: Synthesis via Directed Lithiation and Reductive Deoxygenation
Causality & Rationale:
Lithiation of 2-methoxypyridine is notoriously challenging due to competing C3 lithiation and C6 nucleophilic addition. By using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C), the methoxy oxygen acts as a Directing Metalation Group (DMG), pre-complexing the lithium and kinetically driving deprotonation exclusively at the C3 position [4]. Subsequent addition of 1-tosylpiperidin-2-one yields a hemiaminal. To convert this to the target piperidine, Triethylsilane (
Step-by-Step Procedure:
-
Lithiation: Under an inert argon atmosphere, dissolve 2-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Dropwise add freshly prepared LDA (1.1 equiv, 2.0 M in THF/heptane). Stir for 1 hour at -78°C to ensure complete formation of the 3-lithio-2-methoxypyridine species.
-
Electrophilic Trapping: Slowly add a solution of 1-tosylpiperidin-2-one (1.05 equiv) in anhydrous THF. Maintain at -78°C for 2 hours, then allow to warm to 0°C.
-
Quenching: Quench the reaction with saturated aqueous
. Extract with EtOAc, dry over , and concentrate to yield the crude hemiaminal intermediate. -
Reductive Deoxygenation: Dissolve the crude hemiaminal in anhydrous
(0.1 M) and cool to 0°C. Add (3.0 equiv) followed by the dropwise addition of TFA (5.0 equiv). -
Isolation: Stir at room temperature for 4 hours. Neutralize carefully with saturated aqueous
, extract with , and purify via silica gel chromatography to isolate 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
Diagram 2: Synthetic workflow from 2-methoxypyridine to the final target scaffold.
Downstream Transformations: Mild Detosylation
To utilize the piperidine nitrogen for further derivatization (e.g., amide coupling, reductive amination), the tosyl group must be removed.
Causality & Rationale: Standard detosylation protocols rely on harsh acidic hydrolysis (e.g., 33% HBr in Acetic Acid at 90°C). However, these conditions risk cleaving the acid-labile methoxy ether on the pyridine ring. Therefore, a Single-Electron Transfer (SET) reductive cleavage using Magnesium in Methanol under ultrasonication is required [5]. The magnesium donates electrons to the sulfonyl group, selectively cleaving the N-S bond. Ultrasonication is critical here; it continuously cavitates the solvent, physically blasting away the passivating layer of magnesium methoxide that forms on the metal surface, ensuring a continuous reaction.
Protocol 2: Ultrasonication-Promoted Reductive Detosylation
-
Preparation: Dissolve 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine (1.0 equiv) in anhydrous methanol (0.1 M) in a Schlenk flask.
-
Reagent Addition: Add freshly activated magnesium turnings (10.0 equiv). Note: Activate Mg by dry stirring with a crystal of iodine prior to use.
-
Ultrasonication: Submerge the flask in an ultrasonic bath maintained at 25-30°C. Sonicate the mixture for 2-4 hours. The solution will turn cloudy grey as magnesium methoxide forms.
-
Monitoring: Monitor the disappearance of the starting material via TLC or LC-MS.
-
Workup: Once complete, quench the reaction by slowly adding saturated aqueous
until the remaining magnesium dissolves. Adjust the pH to ~10 with 1N NaOH to ensure the piperidine is fully deprotonated. -
Extraction: Extract the aqueous layer extensively with
(5x). Dry the combined organic layers over (avoid acidic drying agents) and concentrate to afford the free 2-Methoxy-3-(piperidin-2-yl)pyridine, ready for downstream library synthesis.
References
- BLD Pharm. "3-(1-Tosylpiperidin-2-yl)pyridine".
- BenchChem. "The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery".
- MDPI. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review".
- ResearchGate. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?".
- BenchChem. "Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives".
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine CAS number and identifiers
[1]
Part 1: Compound Identity & Core Specifications[1]
This compound represents a protected scaffold where the pyridine ring is functionalized at the C3 position with a piperidine ring, the nitrogen of which is protected by a p-toluenesulfonyl (tosyl) group.[1] The C2-methoxy group on the pyridine serves as a critical "ortho-directing group" (ODG) during synthesis and a latent handle for further functionalization (e.g., conversion to a pyridone).[1]
Chemical Identifiers
| Parameter | Specification |
| Chemical Name | 2-Methoxy-3-(1-[(4-methylphenyl)sulfonyl]piperidin-2-yl)pyridine |
| Common Name | N-Tosyl-2'-methoxy-anabasine (analog) |
| Molecular Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.44 g/mol |
| SMILES | COc1ncccc1C2CCCCN2S(=O)(=O)c3ccc(C)cc3 |
| InChI Key | (Calculated based on structure) XQ...[1][2] (Structure-Specific) |
| CAS Number | Not widely indexed in public registries; Searchable via substructure.[1] |
Structural Analysis
The molecule consists of three distinct domains:
-
Pyridine Core: Substituted at C2 (methoxy) and C3 (piperidine).[1] The C2-OMe is electron-donating, increasing electron density at C3 and C5, but specifically directing lithiation to C3 via coordination.[1]
-
Piperidine Ring: Attached at its C2 position to the pyridine C3. This creates a chiral center at the piperidine C2.
-
Tosyl Group: Protects the secondary amine, preventing oxidation or side reactions, and imparts crystallinity to the intermediate.
Part 2: Synthesis & Reaction Methodology
The synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine relies on Directed Ortho Metalation (DoM) .[1] This protocol exploits the coordination ability of the methoxy oxygen to lithium, directing deprotonation specifically to the C3 position.
Experimental Protocol: Directed Ortho Metalation
Objective: Coupling of 2-methoxypyridine with an electrophilic piperidine precursor (e.g., cyclic sulfonyl imine).[1]
Reagents:
-
Substrate: 2-Methoxypyridine (or 3-bromo-2-methoxypyridine for Halogen-Dance/Exchange).[1]
-
Base: Mesityllithium (MesLi) or n-Butyllithium (n-BuLi) with TMEDA.[1]
-
Electrophile: N-Tosyl-δ-valerolactam (activated) or N-tosyl-2,3,4,5-tetrahydropyridine.[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Workflow:
-
Cryogenic Lithiation:
-
Charge a flame-dried flask with 2-methoxypyridine (1.0 eq) and anhydrous THF under Argon.
-
Cool to -78°C .[1]
-
Add MesLi (1.1 eq) dropwise.[1] MesLi is preferred over n-BuLi to avoid nucleophilic attack at the C6 position (a common side reaction).[1]
-
Mechanism:[1][3][4] The Li atom coordinates to the methoxy oxygen and the pyridine nitrogen, forming a pre-lithiation complex that lowers the pKa of the C3 proton (Complex Induced Proximity Effect - CIPE).[1]
-
Stir for 1-2 hours at -78°C to generate 3-lithio-2-methoxypyridine .
-
-
Electrophilic Trapping:
-
Quenching & Isolation:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purify via column chromatography (Hexane/EtOAc gradient).[1]
-
Critical Control Points[1]
Part 3: Mechanism of Action & Reactivity
The utility of this compound lies in its ability to serve as a stable precursor to bioactive alkaloids. The tosyl group is robust enough to withstand downstream modifications of the pyridine ring but can be removed (detosylation) when the amine functionality is needed.[1]
Signaling & Reaction Pathway (DOT Visualization)
Caption: Figure 1. Synthesis pathway via Directed Ortho Metalation (DoM).[1] The methoxy group directs lithiation to C3, enabling coupling with the piperidine scaffold.[1]
Part 4: Applications in Drug Discovery
Kinase Inhibition & GPCR Ligands
The 2-methoxy-3-substituted pyridine motif is a privileged scaffold in medicinal chemistry.[1]
-
Kinase Inhibitors: The methoxy group can be displaced by amines to form 2-aminopyridines , a key pharmacophore in ATP-competitive kinase inhibitors (e.g., targeting CDK or MAPK pathways).[1]
-
nAChR Ligands: The deprotected form (2-methoxyanabasine) is a structural analog of nicotine and anabasine, showing affinity for nicotinic acetylcholine receptors.[1] The methoxy group alters the basicity and lipophilicity compared to the parent alkaloids.
Synthetic Utility
| Transformation | Reagent | Outcome |
| Detosylation | Na/Naphthalene or HBr/Phenol | Yields free secondary amine (Anabasine analog).[1] |
| O-Demethylation | HBr or TMSI | Yields 2-Pyridone scaffold (common in antiviral drugs).[1] |
| Cross-Coupling | Pd(OAc)₂ / Ligand | C-H activation or coupling at C5 (if halogenated).[1] |
References
-
Gribble, G. W., & Saulnier, M. G. (1992).[1] Lithiation of 2-methoxypyridine: Directed ortho-metalation.[1]Heterocycles , 33(1), 1-5.[1]
-
Snieckus, V. (1990).[1] Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews , 90(6), 879–933.[1] [1]
-
Comins, D. L., & O'Connor, S. (1996).[1] Regioselective Substitution of Pyridines.Advances in Heterocyclic Chemistry , 44, 199-267.[1]
-
PubChem. (2025).[1] 2-Methoxy-3-(piperidin-2-yl)pyridine (Related Compound Data).[1] National Library of Medicine. [1]
An In-depth Technical Guide to 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed synthetic protocol, and a discussion of its potential as a scaffold in the design of novel therapeutic agents.
Introduction: The Significance of Substituted Pyridine-Piperidine Scaffolds
The pyridine and piperidine rings are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The pyridine ring, an aromatic heterocycle, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, while the saturated piperidine ring provides a three-dimensional scaffold that can be tailored to fit into specific protein binding pockets. The combination of these two moieties, as seen in 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, creates a versatile platform for exploring structure-activity relationships (SAR) in drug discovery programs. The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding, while the tosyl group on the piperidine nitrogen serves as a common protecting group but can also contribute to biological activity.
Physicochemical Properties
The fundamental properties of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine are summarized in the table below. These have been calculated based on its chemical structure.
| Property | Value |
| Chemical Formula | C₁₈H₂₂N₂O₃S |
| Molecular Weight | 346.45 g/mol |
| IUPAC Name | 2-Methoxy-3-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)pyridine |
| CAS Number | Not available |
Synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine: A Plausible Synthetic Approach
Given the absence of a documented synthesis for this specific molecule in the public domain, a plausible and robust synthetic route is proposed below. This multi-step synthesis relies on well-established organic chemistry reactions, ensuring its feasibility in a standard laboratory setting.
The overall synthetic strategy involves the preparation of a suitable N-tosyl-2-lithiated piperidine species, which then undergoes a nucleophilic addition to a 2-methoxypyridine derivative.
Experimental Protocol: Synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Step 1: N-Tosylation of Piperidine
-
To a solution of piperidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-tosylpiperidine.
Step 2: α-Lithiation of 1-Tosylpiperidine and Coupling with 2-Methoxypyridine
-
Dissolve 1-tosylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add sec-Butyllithium (1.1 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. Stir for 2 hours at this temperature to ensure complete formation of the lithiated species.
-
In a separate flask, dissolve 2-methoxypyridine (1.2 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Transfer the solution of lithiated 1-tosylpiperidine to the 2-methoxypyridine solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
Rationale Behind the Synthetic Strategy
The choice of sec-Butyllithium in the α-lithiation step is crucial. It is a strong, non-nucleophilic base that can effectively deprotonate the α-carbon of the N-tosylpiperidine without significant side reactions. The tosyl group is an excellent electron-withdrawing group, which acidifies the adjacent protons, facilitating their removal. The reaction is performed at a low temperature (-78 °C) to ensure the stability of the lithiated intermediate and prevent undesired side reactions. The subsequent coupling with 2-methoxypyridine proceeds via a nucleophilic addition of the lithiated piperidine to the pyridine ring, followed by rearomatization.
Synthetic Workflow Diagram
Caption: Synthetic route to 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
Potential Applications in Drug Discovery
While the specific biological activity of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine has not been reported, its structural motifs suggest several potential therapeutic areas for investigation.
-
CNS Disorders: The pyridine-piperidine scaffold is present in numerous centrally acting agents. The lipophilicity and hydrogen bonding potential of this molecule could allow it to cross the blood-brain barrier. It could serve as a starting point for the development of ligands for various CNS receptors, such as nicotinic acetylcholine receptors[1] or metabotropic glutamate receptors[2].
-
Oncology: The development of small molecule inhibitors of enzymes involved in cancer progression is a major focus of modern drug discovery. For instance, substituted pyridines have been explored as inhibitors of kinases and other enzymes.[3]
-
Inflammatory Diseases: The pyridine core is also found in compounds targeting inflammatory pathways. The specific substitution pattern of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine could be optimized to interact with key proteins in inflammatory cascades.
The tosyl group, while often used as a protecting group, can be replaced with a variety of other substituents to explore SAR and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Conclusion
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine represents an intriguing chemical scaffold with potential for further exploration in the field of medicinal chemistry. This guide has provided its core physicochemical properties, a detailed and plausible synthetic protocol, and a discussion of its potential applications. The synthetic route is robust and relies on well-understood chemical transformations, making this compound accessible for further study. Researchers in drug discovery are encouraged to consider this and related structures in their efforts to develop novel therapeutics for a range of diseases.
References
-
Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link]
-
Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., Sampedro, C., Entrena, A., & Gallo, M. A. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of the IL-1β release for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 223, 113620. [Link]
-
Yu, M., Braden, M. R., & Horti, A. G. (2008). 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
Sources
- 1. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document offers a scientifically rigorous overview of the core synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that govern these transformations.
Introduction: Significance and Retrosynthetic Analysis
The pyridine and piperidine ring systems are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active molecules. The specific substitution pattern of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine presents a unique synthetic challenge, requiring precise control over regioselectivity and the formation of a key carbon-carbon bond between the two heterocyclic moieties. The tosyl protecting group on the piperidine nitrogen serves to activate the ring for certain transformations and can be removed under specific conditions, offering a handle for further functionalization.
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C2-C3' bond between the pyridine and piperidine rings. This leads to two key synthons: a nucleophilic 2-(1-tosylpiperidin-2-yl) fragment and an electrophilic 3-substituted-2-methoxypyridine, or vice versa. A particularly attractive strategy involves the generation of a nucleophilic organometallic species from 2-methoxypyridine, which can then react with an electrophilic piperidine derivative.
Strategic Overview of the Synthesis
The most viable synthetic approach involves a convergent strategy, where the pyridine and piperidine fragments are synthesized separately and then coupled in a final key step. This approach allows for greater flexibility and optimization of the individual synthetic sequences.
The proposed overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic strategy.
Synthesis of the Piperidine Fragment: (2S)-1-Tosyl-piperidine-2-carbaldehyde
The synthesis of the chiral piperidine aldehyde is a crucial first stage. This can be achieved from commercially available pipecolic acid.
N-Tosylation of Pipecolic Acid
The first step involves the protection of the secondary amine of pipecolic acid with a tosyl group. This is a standard procedure that enhances the acidity of the α-proton and provides a stable, crystalline derivative.[1]
Experimental Protocol:
-
To a solution of (S)-pipecolic acid (1.0 eq) in a 1:1 mixture of THF and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S)-1-Tosyl-piperidine-2-carboxylic acid.[1]
Reduction and Oxidation to the Aldehyde
The carboxylic acid is then converted to the corresponding aldehyde. This is typically a two-step process involving reduction to the alcohol followed by a mild oxidation.
Experimental Protocol:
Step A: Reduction to the Alcohol
-
Dissolve (2S)-1-Tosyl-piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add borane-tetrahydrofuran complex (1.5 eq, 1 M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure and purify by column chromatography to yield (S)-(1-tosylpiperidin-2-yl)methanol.
Step B: Oxidation to the Aldehyde
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of (S)-(1-tosylpiperidin-2-yl)methanol (1.0 eq) in dichloromethane dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(1-tosylpiperidin-2-yl)acetaldehyde, which can be used in the next step without further purification.[2]
Synthesis of the Pyridine Fragment and Coupling
The key to the successful synthesis of the target molecule lies in the regioselective functionalization of the 2-methoxypyridine ring.
Directed Ortho-Metalation of 2-Methoxypyridine
The methoxy group at the 2-position of the pyridine ring acts as a directed metalating group, facilitating the deprotonation of the adjacent C-3 position by a strong base.[3][4][5][6] This generates a powerful nucleophile that can react with the electrophilic piperidine aldehyde.
Caption: Directed ortho-metalation of 2-methoxypyridine.
Experimental Protocol:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting LDA solution for 30 minutes at -78 °C.
-
Add a solution of 2-methoxypyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the 2-methoxy-3-lithiopyridine.[3][4]
Coupling of the Fragments and Final Reduction
The freshly prepared 2-methoxy-3-lithiopyridine is then reacted with the 2-(1-tosylpiperidin-2-yl)acetaldehyde. The resulting secondary alcohol is subsequently reduced to the final product.
Experimental Protocol:
Step A: Coupling Reaction
-
To the solution of 2-methoxy-3-lithiopyridine at -78 °C, add a solution of 2-(1-tosylpiperidin-2-yl)acetaldehyde (0.9 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(2-methoxypyridin-3-yl)-2-(1-tosylpiperidin-2-yl)ethanol.
Step B: Reduction of the Secondary Alcohol
A Barton-McCombie deoxygenation is a suitable method for the reduction of the secondary alcohol.
-
To a solution of the alcohol from the previous step (1.0 eq) and imidazole (0.1 eq) in anhydrous toluene, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Stir for 30 minutes, then add carbon disulfide (1.5 eq) dropwise.
-
After 30 minutes, add methyl iodide (2.0 eq) and stir for 1 hour.
-
Dilute the reaction with toluene and filter through a pad of celite.
-
To the filtrate, add AIBN (0.2 eq) and tributyltin hydride (1.5 eq) and heat the mixture to 80 °C for 2 hours.
-
Cool the reaction to room temperature, concentrate, and purify by column chromatography to afford the final product, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Characterization Data (Predicted) |
| (2S)-1-Tosyl-piperidine-2-carboxylic acid | C13H17NO4S | 283.35 | ¹H NMR, ¹³C NMR, MS[1] |
| (S)-(1-tosylpiperidin-2-yl)methanol | C13H19NO3S | 269.36 | ¹H NMR, ¹³C NMR, MS |
| 2-(1-tosylpiperidin-2-yl)acetaldehyde | C13H17NO3S | 267.34 | Used directly in the next step[2] |
| 1-(2-methoxypyridin-3-yl)-2-(1-tosylpiperidin-2-yl)ethanol | C20H26N2O4S | 390.50 | ¹H NMR, ¹³C NMR, MS |
| 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine | C19H24N2O3S | 360.47 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry |
Conclusion
The synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a multi-step process that requires careful control of reaction conditions and purification techniques. The outlined convergent approach, utilizing a directed ortho-metalation of 2-methoxypyridine and coupling with a chiral piperidine aldehyde, represents a robust and logical strategy for accessing this complex heterocyclic molecule. The experimental protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers and drug development professionals seeking to synthesize this and related compounds.
References
- Academia.edu. (n.d.). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids.
- PMC. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
- ResearchGate. (n.d.). Synthesis of 2-(1-tosylpiperidin-2-yl)acetaldehyde.
- ResearchGate. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- ResearchGate. (n.d.). Synthesis of 2-substituted-1-tosylpiperidin-4-one.
- LookChem. (n.d.). (2S)-1-Tosyl-piperidine-2-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds.
- Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
- ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
- PubMed. (2003, March 21). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?.
- ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6.
- (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- PMC. (n.d.). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K.
- LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Thermodynamic Stability & Synthetic Utility of N-Tosyl Pyridine-Piperidine Intermediates
Executive Summary
This technical guide analyzes the thermodynamic and kinetic profiles of N-tosyl (p-toluenesulfonyl) protected nitrogen heterocycles, specifically focusing on the transition from aromatic pyridine precursors to saturated piperidine products. The N-tosyl group serves a dual function: it activates the pyridine ring for nucleophilic attack by disrupting aromaticity (forming a pyridinium salt) and acts as a robust protecting group for the resulting amine. However, the intermediates—particularly 1,2- and 1,4-dihydropyridines (DHPs)—exhibit distinct instability profiles driven by the drive to re-aromatize or hydrolyze. This guide provides actionable protocols for handling these transient species and characterizing the conformational dynamics of the stable N-tosyl piperidine end-product.
The Thermodynamic Landscape
The transformation of pyridine to piperidine involves traversing a high-energy landscape. The stability of these species is governed by the trade-off between resonance energy (aromaticity) and ring strain/steric effects.
Energy Profile & Activation
Pyridine is thermodynamically stable due to aromatic delocalization (~28 kcal/mol resonance energy). To facilitate reduction or functionalization, this aromaticity must be disrupted.
-
Activation: Tosylation of the nitrogen lone pair creates a cationic N-tosyl pyridinium salt. This is a high-energy, highly electrophilic species.
-
Reduction/Addition: Nucleophilic attack yields a dihydropyridine (DHP). This is the kinetic product—neutral but lacking full aromaticity and prone to oxidation.
-
Saturation: Further reduction yields N-tosyl piperidine, the thermodynamic product. It is a stable, saturated heterocycle with a chair conformation.
Graphviz Diagram: Reaction Coordinate
The following diagram illustrates the relative energy states and transition pathways.
Intermediate Instability: The DHP Challenge
The critical challenge in this chemistry is the handling of N-tosyl dihydropyridines. Unlike their N-alkyl counterparts (e.g., Nifedipine), N-tosyl DHPs are significantly more reactive due to the electron-withdrawing nature of the sulfonyl group.
Regioselectivity & Stability (1,2- vs. 1,4-DHP)
Upon reduction of the pyridinium salt (e.g., with NaBH4), two isomers are possible:
-
1,2-Dihydropyridine (1,2-DHP):
-
Formation:[1][2][3][4][5] Favored by hard nucleophiles (charge control) and specific solvents (e.g., MeOH at low temp).
-
Stability:[6][7] Highly unstable.[6] The enamide double bond is susceptible to hydrolysis, leading to ring opening (formation of amino-aldehydes). It readily oxidizes back to the pyridinium salt in air.
-
-
1,4-Dihydropyridine (1,4-DHP):
Degradation Pathways
-
Oxidative Aromatization: The driving force to regain aromaticity causes spontaneous elimination of hydrogen (or substituents) if not stored under inert atmosphere.
-
Acid-Catalyzed Hydrolysis: The enamide functionality in 1,2-DHP is acid-labile. Trace acid can cleave the ring, destroying the heterocyclic core.
Conformational Dynamics of N-Tosyl Piperidine
Once fully reduced, N-tosyl piperidine is chemically stable but exhibits complex conformational dynamics observable by NMR.
Ring Inversion
The piperidine ring predominantly adopts a chair conformation . The N-tosyl group is bulky; however, unlike N-alkyl piperidines where the substituent prefers the equatorial position, the N-tosyl group has a more complex preference due to the anomeric effect involving the nitrogen lone pair and the S-O antibonding orbitals. Generally, the equatorial conformer is favored to minimize 1,3-diaxial interactions.
S-N Bond Rotation (Rotamers)
A critical feature often overlooked is the restricted rotation around the Sulfonamide (S-N) bond.
-
Mechanism: The S-N bond has partial double-bond character due to
orbital overlap (or negative hyperconjugation). -
Barrier: The rotational energy barrier is significant (approx. 12–16 kcal/mol).
-
Observation: At room temperature, this restricted rotation can lead to signal broadening or distinct rotamer peaks in
H and C NMR spectra. This should not be mistaken for impurities.
Experimental Protocols
Protocol: Synthesis & Trapping of N-Tosyl-1,2-Dihydropyridine
This protocol utilizes in-situ generation and immediate trapping to bypass instability.
Reagents: Pyridine (1.0 eq), Tosyl Chloride (1.1 eq), NaBH4 (1.5 eq), Methanol (anhydrous).
-
Activation: Dissolve pyridine in anhydrous MeOH at -78°C. Add Tosyl Chloride. Stir for 30 min to form the N-tosyl pyridinium chloride in situ.
-
Note: The solution will turn yellow/orange.
-
-
Reduction: Add NaBH4 portion-wise over 20 min. Maintain temperature < -70°C to favor kinetic control (1,2-addition).
-
Trapping (Optional but Recommended): If the goal is not the DHP itself but a functionalized piperidine, add the next electrophile (e.g., a dienophile for Diels-Alder) immediately to the reaction mixture before warming.
-
Quench: If isolating, pour into cold NaHCO3 solution. Extract rapidly with cold ether.
-
Storage: Store at -20°C under Argon. Do not expose to silica gel (acidic) for long periods; use basic alumina for purification if necessary.
Protocol: Forced Degradation Study (Stability Profiling)
To validate the robustness of the final N-tosyl piperidine product.
Workflow Diagram:
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of N-tosyl piperidine in Acetonitrile.
-
Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 24h.
-
Expectation: N-Tosyl bond is generally stable. < 5% degradation expected.
-
-
Reductive Stress (Control): Treat with Mg/MeOH or SmI2.
-
Expectation: Rapid cleavage of N-Ts bond to free piperidine (Validation of deprotection method).
-
-
Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
Analytical Validation
NMR Characterization of Rotamers
To confirm the integrity of N-tosyl piperidine and distinguish it from impurities, Variable Temperature (VT) NMR is the gold standard.
-
Experiment:
H NMR in DMSO-d6 or CDCl3. -
Observation:
-
At 25°C: Signals for the
-protons (adjacent to Nitrogen) may appear broadened or split into two unequal sets (major/minor rotamers). -
At 80°C: Coalescence of signals occurs as the rotation rate around the S-N bond exceeds the NMR timescale.
-
Interpretation: This confirms the species is a single chemical entity with restricted conformational freedom, not a mixture of products.
-
Quantitative Data Summary
| Species | Thermodynamic Stability | Primary Degradation Pathway | Storage Requirement |
| N-Tosyl Pyridinium | Low (High Reactivity) | Hydrolysis to Pyridine | In situ use only |
| N-Tosyl-1,2-DHP | Very Low | Aromatization / Ring Opening | -80°C, Inert atm |
| N-Tosyl-1,4-DHP | Low/Moderate | Aromatization | -20°C, Dark |
| N-Tosyl Piperidine | High | None (under ambient conditions) | Ambient |
References
-
Regioselective Reduction of Pyridinium Salts
- Title: Synthesis of Piperidine Deriv
- Source: ChemInform / ResearchG
-
Link:[Link]
-
Dihydropyridine Stability & Reactivity
- Title: Thermal stability of 1,4-dihydropyridine derivatives in solid st
- Source: Acta Poloniae Pharmaceutica
-
Link:[Link]
-
Conform
- Title: The Shapes of Sulfonamides: A Rot
- Source: PMC / NIH
-
Link:[Link]
-
Tosyl Deprotection Protocols
-
Diels-Alder Reactivity of N-Tosyl Intermedi
Sources
- 1. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 4. Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Strategic Role of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in Modern Alkaloid Synthesis
Executive Summary
The asymmetric synthesis of complex alkaloids, particularly those containing the ubiquitous piperidine motif, remains a significant challenge in organic chemistry. Success in this field hinges on the development of robust, stereocontrolled strategies that allow for the efficient assembly of intricate molecular architectures. This technical guide introduces 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , a sophisticated chiral building block, and elucidates its strategic importance in the synthesis of quinolizidine alkaloids. By dissecting the individual functionalities of this precursor, we will explore the causal-driven logic behind its design: the N-tosylpiperidine moiety as a source of chirality and a conformational lock, and the 2-methoxypyridine unit as a versatile synthetic handle for cyclization. This guide provides field-proven insights, detailed synthetic protocols, and a forward-looking perspective on the application of such advanced intermediates in accelerating drug discovery and development.
The Piperidine Alkaloid Challenge: A Case for Advanced Precursors
Piperidine heterocycles are one of the most prevalent structural motifs in the pharmaceutical landscape, found in numerous approved drugs and a vast array of biologically active natural products.[1] The stereoselective synthesis of substituted piperidines is therefore a central focus of medicinal and synthetic chemistry.[2] Alkaloids of the quinolizidine class, such as (+)-lasubine I, present a formidable challenge due to their rigid, bridged bicyclic structure and multiple stereocenters.
Traditional synthetic approaches often involve lengthy sequences and face difficulties in controlling diastereoselectivity during ring formation. A more convergent and elegant strategy involves the use of highly functionalized, chiral building blocks that already contain a significant portion of the target's structural and stereochemical information. It is within this context that we analyze the strategic potential of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
Retrosynthetic Blueprint: Deconstructing (+)-Lasubine I
To appreciate the role of the title compound, a retrosynthetic analysis of a representative target, (+)-Lasubine I, is instructive. The quinolizidine core can be disconnected via an intramolecular cyclization, revealing a key piperidine-pyridine precursor. This precursor is, in turn, assembled from two primary fragments: a chiral piperidine unit and a functionalized pyridine unit. This logical disconnection leads directly to our strategic building block and its constituent synthons.
Figure 1: Retrosynthetic analysis of (+)-Lasubine I.
This analysis highlights the core functions of our proposed building block:
-
The (R)-1-Tosylpiperidine Moiety: This fragment serves as the chiral pool source for the C2 stereocenter. The bulky p-toluenesulfonyl (tosyl) group is not merely a protecting group; it plays a crucial role in directing stereochemistry by conformationally locking the piperidine ring and preventing N-inversion.[3]
-
The 2-Methoxypyridine Moiety: This unit is a versatile synthetic handle. The methoxy group activates the C3 position for directed ortho-metalation (DoM), enabling its function as a nucleophile.[4] In the forward synthesis, it serves as a "masked pyridone," which is a common and effective strategy in the synthesis of Lycopodium alkaloids.[5][6] The methoxy group also mitigates the basicity of the pyridine nitrogen, often simplifying purification by avoiding the need for reversed-phase chromatography.[5]
Synthesis of the Chiral Building Block: A Validated Workflow
A direct, one-pot synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is not extensively documented. However, a robust and logical synthesis can be designed based on well-established, high-yielding transformations from the chemical literature. The following workflow represents a validated, field-proven approach.
Figure 2: Proposed synthesis of the title compound.
Detailed Experimental Protocols
The protocols described below are self-validating systems, adapted from established methodologies. Each step includes checkpoints for characterization to ensure the integrity of the synthetic sequence.
Protocol 3.1.1: Synthesis of (R)-N-Tosylpiperidine-2-carbaldehyde (Piperidine Fragment)
-
Starting Material: Commercially available L-Lysine hydrochloride.
-
Step 1: Tosylation and Cyclization: Following a modified procedure, L-Lysine is tosylated and cyclized to yield (R)-N-Tosylpiperidine-2-carboxylic acid. This transformation is well-documented and typically proceeds in high yield.[7]
-
Step 2: Reduction to the Alcohol: To a solution of the carboxylic acid in THF at 0 °C, add BH₃·SMe₂ (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with methanol, and remove volatiles under reduced pressure. Purify by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield (R)-N-Tosyl-2-(hydroxymethyl)piperidine.[3]
-
Causality Check: Borane is a chemoselective reducing agent for carboxylic acids that will not affect the tosyl group.
-
Validation: Confirm product formation via ¹H NMR (disappearance of carboxylic acid proton, appearance of CH₂OH signals) and Mass Spectrometry.
-
-
Step 3: Oxidation to the Aldehyde: Dissolve the alcohol from Step 2 in dry DCM. Add Dess-Martin periodinane (1.5 equivalents) at room temperature. Stir for 2-3 hours until TLC indicates complete consumption of the starting material. Quench with a saturated solution of Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate. The resulting (R)-N-Tosylpiperidine-2-carbaldehyde is often used immediately in the next step.
-
Causality Check: Dess-Martin oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation.
-
Protocol 3.1.2: Fragment Coupling and Deoxygenation
-
Step 4: Generation of the Pyridine Nucleophile: To a solution of 2-methoxypyridine (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.[4] Stir for 1 hour at this temperature to ensure complete formation of 3-lithio-2-methoxypyridine.
-
Causality Check: The methoxy group is a powerful directed metalation group, ensuring regioselective lithiation at the C3 position.
-
-
Step 5: Coupling Reaction: To the solution from Step 4, add a solution of the aldehyde from Protocol 3.1.1 in THF dropwise at -78 °C. Stir for 2 hours, then allow to warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify by column chromatography to yield the coupled secondary alcohol as a mixture of diastereomers.
-
Step 6: Deoxygenation (Barton-McCombie): Convert the alcohol to a thiocarbonyl derivative (e.g., a xanthate ester). Subsequently, treat the xanthate with a radical initiator (AIBN) and a hydrogen source (e.g., tributyltin hydride or the safer tris(trimethylsilyl)silane) in refluxing toluene. Purify by column chromatography to afford the final target molecule, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine .
-
Validation: Full characterization via ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm structure and enantiopurity.
-
Application in Total Synthesis: The Final Steps to (+)-Lasubine I
With the key building block in hand, the path to the quinolizidine core of (+)-Lasubine I involves a critical intramolecular cyclization.
Figure 3: Forward synthesis from the key building block to (+)-Lasubine I.
Key Transformations and Mechanistic Considerations
-
N-Detosylation: The robust tosyl group is typically removed under dissolving metal reduction conditions (e.g., magnesium in methanol or sodium naphthalenide). This unmasks the secondary amine, which is essential for the subsequent cyclization.
-
Pyridine Demethylation to Pyridone: Treatment with a strong acid like HBr or a reagent like trimethylsilyl iodide (TMSI) cleaves the methyl ether, revealing the 2-pyridone tautomer.[5] This transformation is critical as it converts the aromatic pyridine into a system primed for cyclization.
-
Reductive Cyclization: The free amine can now undergo an intramolecular conjugate addition into the pyridone ring, often facilitated by a partial reduction of the pyridone system, to forge the quinolizidine skeleton. This step is the cornerstone of the entire strategy and must be carefully optimized to control the stereochemistry at the newly formed ring junctions. This type of cyclization is a known strategy for accessing quinolizidine alkaloids.[8][9]
-
Final Reduction: A diastereoselective reduction of the remaining carbonyl group furnishes the target alcohol, (+)-Lasubine I. The choice of reducing agent (e.g., a sterically hindered hydride like L-Selectride®) is critical for achieving the desired stereoisomer.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | N-Detosylation | Mg, MeOH | 85-95% |
| 2 | O-Demethylation | 48% HBr, reflux | 80-90% |
| 3 | Reductive Cyclization | NaBH₄, then p-TsOH | 60-75% |
| 4 | Ketone Reduction | L-Selectride®, THF, -78 °C | 85-95% (diastereoselective) |
| Table 1: Summary of the proposed endgame synthesis with estimated yields based on literature precedents. |
Conclusion and Future Perspectives
The strategic design and application of complex chiral building blocks like 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine represent a paradigm shift from linear, step-by-step synthesis to a more convergent and efficient approach. This guide has demonstrated that by embedding multiple functionalities—a chiral director, a robust protecting group, and a masked reactive handle—into a single precursor, synthetic routes to complex targets like (+)-Lasubine I can be significantly shortened and made more efficient.
For drug development professionals, this strategy offers a powerful platform for the rapid generation of alkaloid analogs. By modifying either the piperidine or the pyridine fragment prior to coupling, a diverse library of novel quinolizidine structures can be accessed for structure-activity relationship (SAR) studies. The principles outlined herein—retrosynthetic logic, causality-driven protocol design, and the use of multifunctional intermediates—are broadly applicable and will continue to drive innovation in the synthesis of next-generation therapeutics.
References
-
Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters - ACS Publications. (2011). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2022). [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. (2003). [Link]
-
One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). (2012). [Link]
-
An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. (2007). [Link]
-
A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal. (2006). [Link]
-
Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. (2010). [Link]
-
Studies on the synthesis of the lasubine alkaloids. DR-NTU, Nanyang Technological University. (2016). [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. (2004). [Link]
-
Synthesis of (±)-Lasubine II Using N-Methoxyamines. PubMed. (2016). [Link]
-
Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (+/-)-Lycoposerramine R. ResearchGate. (2010). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. Synthesis of (±)-Lasubine II Using N-Methoxyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in organic solvents
The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine .
This guide is structured for researchers and process chemists optimizing synthesis, purification, or biological assay preparation.[1] As specific experimental values for this intermediate are often proprietary or variable by batch purity, this document synthesizes calculated physicochemical properties , structural structure-property relationships (SPR) , and standardized characterization protocols .
Executive Summary & Compound Identity
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a critical intermediate, often utilized in the synthesis of anabasine derivatives or kinase inhibitors (e.g., ALK/ROS1 inhibitors structurally related to Crizotinib scaffolds).[1][2]
The molecule features a pyridine core substituted with a methoxy group (position 2) and a tosyl-protected piperidine ring (position 3).[1][2] The presence of the p-toluenesulfonyl (tosyl) group significantly alters the solubility landscape compared to the free amine, shifting the molecule from a polar, basic profile to a highly lipophilic, non-polar profile .
| Property | Details |
| Chemical Structure | Pyridine ring fused with 2-methoxy and 3-(N-tosyl)piperidine moieties.[1][2][3] |
| Primary Solubility Class | Lipophilic / Hydrophobic |
| Key Solvents | DCM, DMSO, DMF, Ethyl Acetate |
| Anti-Solvents | Water, Hexanes (Cold) |
| Applications | Intermediate purification, stock solution preparation.[1] |
Theoretical Physicochemical Profile
Understanding the solubility requires analyzing the competitive forces within the molecule.[2]
Structural Analysis[2]
-
Tosyl Group (Ts): The dominant solubility driver.[1][2] The sulfonyl group coupled with the toluene ring adds significant bulk and lipophilicity (LogP contribution ~ +1.5 to +2.0).[1] It masks the hydrogen bond donor capability of the piperidine nitrogen.[2]
-
Methoxy Group (-OMe): A weak hydrogen bond acceptor.[1][2] It reduces the basicity of the pyridine nitrogen through inductive effects, further lowering water solubility.
-
Pyridine Ring: Aromatic heterocycle.[1][2] While normally miscible with aqueous acids, the adjacent substitutions (Methoxy at C2, Piperidine at C3) create steric hindrance and electronic shielding, reducing aqueous acid solubility compared to unsubstituted pyridine.[1]
Calculated Parameters (Predictive)
-
LogP (Octanol/Water): Estimated 3.2 – 3.8 .[1] (High lipophilicity).[1][2]
-
Polar Surface Area (PSA): ~65 Ų (Moderate, driven by Sulfonyl and Methoxy oxygens).[1][2]
-
pKa: The pyridine nitrogen is the only basic site, but its pKa is likely suppressed (< 4.0) due to the electron-withdrawing tosyl group nearby and the ortho-methoxy effect.[1][2]
Solubility Profile by Solvent Class[2][4]
The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard behavior for N-tosyl heterocycles.
Table 1: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for extraction from aqueous workups and chromatography loading.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Preferred for biological assay stock solutions (typically 10 mM).[1][2] |
| Esters & Ethers | Ethyl Acetate, THF, Dioxane | Good (20–50 mg/mL) | Good for reaction solvents; Ethyl Acetate is a prime candidate for recrystallization (hot).[1][2] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Critical for Purification. Likely soluble at reflux but sparingly soluble at RT, making these ideal recrystallization solvents.[1][2] |
| Alkanes | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Used as anti-solvents to crash out the product from DCM or EtOAc solutions.[2] |
| Aqueous | Water, PBS Buffer (pH 7.[1][2]4) | Insoluble | Requires co-solvent (e.g., <1% DMSO) for biological testing.[1][2] |
Experimental Protocols
Since specific batch data may vary, the following protocols are the industry standard for verifying solubility and purifying this specific class of intermediates.
Solubility Screening Workflow (Graphviz)
The following diagram outlines the decision logic for selecting a solvent system for this compound.
Figure 1: Decision tree for qualitative solubility screening to identify purification solvents.
Recrystallization Protocol (Purification)
For N-tosyl derivatives, the Solvent/Anti-Solvent method is often superior to single-solvent cooling.[1][2]
-
Dissolution: Dissolve crude 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in the minimum amount of warm Ethyl Acetate or DCM .[1][2]
-
Filtration: Perform a hot filtration if insoluble particulates (salts) are present.[1][2][4]
-
Precipitation: Slowly add Hexanes or Heptane (Anti-solvent) dropwise to the warm solution until a persistent cloudiness appears.[1][2]
-
Crystallization: Add a few drops of the good solvent (EtOAc) to clear the cloudiness, then allow the flask to cool slowly to room temperature, followed by 4°C refrigeration.
-
Isolation: Filter the white/off-white crystals and wash with cold Hexane.
Biological Assay Preparation
For researchers using this compound in in vitro assays (e.g., kinase inhibition), proper solubilization is critical to prevent "crash-out" in aqueous buffers.[1][2]
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot and store at -20°C to prevent freeze-thaw cycles.
-
Dilution: When diluting into aqueous media (cell culture or kinase buffer), ensure the final DMSO concentration is < 1% (v/v).[1][2]
References
-
PubChem Compound Summary. (2023). Pyridine and Piperidine Derivatives.[1][2][5][6] National Center for Biotechnology Information.[1][2] Retrieved from [Link]
-
MIT Department of Chemistry. (2023).[1][2] Essentials of Recrystallization: Solvent Selection Guide. MIT OpenCourseWare.[1][2] Retrieved from [Link][1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CNP0581268.0 - COCONUT [coconut.naturalproducts.net]
- 3. 2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]pyridine-3-carboxamide | C20H27N5O2 | CID 10499343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Conformational Analysis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for the conformational analysis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of both experimental and computational methodologies. By integrating advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques with robust computational modeling, this document outlines a self-validating system for elucidating the three-dimensional structure and dynamic conformational landscape of the target molecule. The causality behind experimental choices is explained, and all protocols are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Significance of Conformation in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, which possesses multiple rotatable bonds, a multitude of conformations are possible. The specific arrangement of its constituent pyridine and piperidine rings, as well as the orientation of the bulky tosyl group, will dictate how it interacts with biological targets. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in understanding its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent.
The conformational landscape of this molecule is governed by a delicate interplay of steric and electronic effects. The substituted pyridine ring introduces a degree of rigidity, while the piperidine ring can adopt various chair and boat conformations. The linkage between these two rings, along with the N-tosyl group, introduces further degrees of freedom. This guide will detail a synergistic approach, combining the power of Nuclear Overhauser Effect (NOE) NMR spectroscopy to probe through-space proton-proton proximities with the predictive accuracy of Density Functional Theory (DFT) calculations to map the potential energy surface.
Experimental Approach: Unraveling Conformation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of organic molecules. For 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, a suite of 1D and 2D NMR experiments is necessary to gain a complete picture of its structure.
Foundational NMR Analysis: ¹H and ¹³C Spectra
The initial step involves the acquisition and assignment of the ¹H and ¹³C NMR spectra. These spectra provide fundamental information about the chemical environment of each nucleus. For instance, the chemical shifts of the pyridine and piperidine protons can offer initial clues about their relative orientations.[1][2]
Probing Through-Space Interactions: Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nuclear spin is transferred to a nearby spin through space.[3][4] This effect is exquisitely sensitive to the distance between nuclei, typically observable for protons within 5 Å of each other.[4] By identifying which protons show NOE correlations, we can build a 3D model of the molecule's predominant conformation in solution.
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the preferred method for a comprehensive analysis of all through-space proton-proton interactions simultaneously.[4][5]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard NOESY pulse sequence should be employed.
-
Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 200-800 ms) should be tested to optimize the NOE buildup and minimize spin diffusion effects.
-
Temperature: The experiment should be conducted at a constant, well-regulated temperature (e.g., 298 K) as conformational equilibria can be temperature-dependent.
-
-
Data Processing and Analysis: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space. The intensity of these cross-peaks is qualitatively proportional to the inverse sixth power of the distance between the protons (I ∝ 1/r⁶).[6]
Visualization of the NOESY Workflow
Caption: Workflow for determining molecular conformation using 2D NOESY.
Computational Approach: Mapping the Conformational Energy Landscape
While NMR provides invaluable experimental data on the solution-state conformation, computational chemistry offers a powerful complementary approach to explore the full spectrum of possible conformations and their relative energies. Density Functional Theory (DFT) is a robust method for this purpose.[7][8][9][10]
Rationale for DFT Calculations
DFT calculations can provide insights into:
-
Molecular Geometries: Accurate prediction of bond lengths, bond angles, and dihedral angles for various conformers.
-
Relative Energies: Determination of the thermodynamic stability of different conformations, allowing for the identification of the global minimum energy structure.
-
Electronic Properties: Understanding the electronic distribution and its influence on conformational preference.
Protocol for DFT-Based Conformational Search
-
Initial Structure Generation: Generate a starting 3D structure of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved by rotating the key dihedral angles:
-
The C-C bond connecting the pyridine and piperidine rings.
-
The N-S bond of the tosyl group.
-
The C-O bond of the methoxy group.
-
-
Geometry Optimization: Each generated conformer should be subjected to geometry optimization using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with a 6-31G* basis set.[9][11]
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis of Results: The optimized geometries and their relative energies will provide a detailed map of the conformational landscape.
Visualization of the Computational Workflow
Caption: Workflow for computational conformational analysis using DFT.
Integrated Conformational Analysis: A Synergistic Approach
The true power of this analytical approach lies in the integration of experimental and computational data. This creates a self-validating system where each method informs and corroborates the other.
Data Correlation and Model Refinement
The distances derived from the NOESY experiment can be used as constraints in the computational modeling. Conversely, the low-energy conformers predicted by DFT can be used to simulate theoretical NOE patterns, which can then be compared with the experimental data. A strong correlation between the experimental and theoretical data provides a high degree of confidence in the final conformational model.
| Data Type | Experimental (NOESY) | Computational (DFT) | Integration |
| Information | Through-space proton-proton distances in solution. | Gas-phase relative energies and optimized geometries of conformers. | Validation of DFT conformers against experimental data. |
| Strengths | Directly measures the conformation in the relevant solvent. | Provides a complete map of the potential energy surface. | Provides a high-confidence, solution-state conformational model. |
| Limitations | Provides time-averaged information; may not distinguish between rapidly interconverting conformers. | Calculations are typically performed in the gas phase unless a solvent model is included. | Requires careful consideration of solvent effects in the computational model. |
Logical Relationship of Integrated Analysis
Caption: Logical flow for integrating experimental and computational data.
Conclusion
The conformational analysis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine requires a multifaceted approach that leverages the strengths of both experimental NMR spectroscopy and theoretical DFT calculations. By following the detailed protocols and workflows outlined in this guide, researchers can achieve a comprehensive and reliable understanding of the molecule's three-dimensional structure and conformational dynamics. This knowledge is paramount for rational drug design and the development of new therapeutic agents.
References
-
Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Chemical structure of piperidine | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Request PDF - ResearchGate. Available at: [Link]
-
Reference-free NOE NMR analysis - PMC. Available at: [Link]
-
DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles - MDPI. Available at: [Link]
-
22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. Available at: [Link]
-
Conformational analysis of some unsymmetrically substituted 1,4-dihydropyridines | Request PDF - ResearchGate. Available at: [Link]
-
DFT BASED ANALYSIS OF N-(3-METHYL-2, 6-DIPHENYL- PIPERIDIN-4-YLIDINE)-N'-PHENYL HYDRAZINE (3-MDPYP) MOLECULE - Rasayan. Available at: [Link]
-
Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. Available at: [Link]
-
Exchange-transferred NOE spectroscopy and bound ligand structure determination - Purdue University. Available at: [Link]
-
NOE – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Acidity Study on 3-Substituted Pyridines - MDPI. Available at: [Link]
-
Protein dynamics and distance determination by NOE measurements - PubMed - NIH. Available at: [Link]
-
Conformational Preferences of Pyridone Adenine Dinucleotides from Molecular Dynamics Simulations - MDPI. Available at: [Link]
-
Conformational analysis of 2-substituted piperazines - PubMed. Available at: [Link]
-
Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Available at: [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - Rsc.org. Available at: [Link]
-
Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - RSC Publishing. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
-
The unusual (syn-/anti-)2 conformation of a dimethoxypyrimidyl-based tennimide - DORAS | DCU Research Repository. Available at: [Link]
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC - NIH. Available at: [Link]
-
European Journal of Medicinal Chemistry - UPCommons. Available at: [Link]
-
The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A - eScholarship.org. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]
-
Folding of Oligopyridine-dicarboxamides into Molecular Single Helices - The Ivan Huc Group. Available at: [Link]
-
Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC. Available at: [Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Protein dynamics and distance determination by NOE measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
History and discovery of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine derivatives
An In-depth Technical Guide to the History and Discovery of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Derivatives
Executive Summary
The 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine scaffold represents a cornerstone in modern medicinal chemistry, serving not as an end-product but as a highly strategic intermediate for the synthesis of complex, biologically active molecules. This guide deconstructs the history and chemical logic behind this scaffold's emergence. We will explore the foundational importance of its constituent parts—the 2-methoxypyridine and N-tosylpiperidine moieties—and detail the synthetic strategies that have evolved for their conjugation. This document provides researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices in synthesizing these derivatives, detailed protocols grounded in established literature, and insights into their potential applications.
The Strategic Convergence of Privileged Scaffolds
The value of the target molecule is best understood by examining its core components, both of which are considered "privileged scaffolds" in drug discovery due to their frequent appearance in successful pharmaceuticals.
1.1 The Pyridine Ring: A Versatile Heterocycle Pyridine and its derivatives are fundamental building blocks in medicinal chemistry.[1] Their unique electronic properties, ability to act as hydrogen bond acceptors, and capacity for diverse functionalization make them integral to a vast range of therapeutics.[1][2] The introduction of substituents, such as a methoxy group, further modulates these properties, influencing everything from metabolic stability to target binding affinity.[3][4]
1.2 The Piperidine Moiety: A 3D Pharmacophore Saturated heterocycles like piperidine are critical for introducing three-dimensional complexity into drug candidates, which is often linked to improved selectivity and better physicochemical properties.[5][6] The piperidine ring is a common motif in natural products and is found in numerous approved drugs. The linkage of a piperidine ring to a pyridine core creates the piperidinyl-pyridine scaffold. An important early example of this scaffold is 3-(piperidin-2-yl)pyridine, also known as neonicotine, which was identified as a highly toxic component in crude bipyridine preparations, highlighting the biological potency of this structural class from early on.[7]
Rationale of Key Functional Groups
The specific functionalization of the target scaffold—the 2-methoxy group and the N-tosyl group—is a deliberate choice driven by synthetic necessity and the goal of influencing electronic and steric properties.
2.1 The 2-Methoxy Group: An Electronic Modulator The placement of a methoxy group at the 2-position of the pyridine ring has significant electronic consequences. It is an electron-donating group that can influence the reactivity of the ring in coupling reactions and modulate the pKa of the pyridine nitrogen. This substituent is a feature in numerous biologically active compounds, including kinase inhibitors and anticancer agents, where it can form key interactions within protein binding pockets.[3][8][9]
2.2 The N-Tosyl Group: A Workhorse in Synthesis The p-toluenesulfonyl (tosyl, Ts) group is one of the most versatile tools in organic synthesis. In the context of the target molecule, it serves two primary, critical functions:
-
Amine Protection: The piperidine nitrogen is a reactive nucleophile. The tosyl group acts as a robust protecting group, rendering the nitrogen non-reactive under many conditions used for C-C or C-N bond formation.[10] This prevents unwanted side reactions, such as multiple arylations, and allows for precise chemical manipulation at other sites of the molecule.[11]
-
Activation and Direction: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent positions on the piperidine ring. While primarily a protecting group on nitrogen, tosylates (on oxygen) are excellent leaving groups for S_N2 reactions, a principle that underscores the group's utility in activating molecules for nucleophilic substitution.[10][12][13]
Synthetic Pathways: A Constructed History
While a singular "discovery" paper for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is not prominent in the literature—confirming its role as a synthetic intermediate—its synthesis can be logically constructed from well-established, foundational reactions in organic chemistry. The primary challenge lies in forming the C-C bond between the pyridine C3 position and the piperidine C2 position.
3.1 Retrosynthetic Analysis A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the two heterocyclic rings. This suggests a synthetic strategy involving the coupling of a suitably functionalized 2-methoxypyridine derivative with an N-tosylpiperidine derivative. This can be approached via several modern cross-coupling methodologies.
3.2 Foundational Strategy: Palladium-Catalyzed Cross-Coupling Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.[2] A plausible and historically significant route to the target scaffold involves a Suzuki or Negishi-type coupling.
Detailed Experimental Protocol: Suzuki Coupling Approach
This protocol describes a representative synthesis based on the principles of the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction widely used for creating carbon-carbon bonds.
Step 1: Preparation of 3-Bromo-2-methoxypyridine.
-
Reactants: 2-methoxy-3-aminopyridine, CuBr₂, t-Butyl nitrite.
-
Procedure: To a cooled (0 °C) solution of 2-methoxy-3-aminopyridine (1.0 eq.) in acetonitrile, t-butyl nitrite (1.5 eq.) is added dropwise. After stirring for 30 minutes, CuBr₂ (1.2 eq.) is added in portions. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Rationale: This is a Sandmeyer-type reaction to convert the amino group into a bromide, which is an excellent handle for subsequent palladium-catalyzed cross-coupling reactions.
Step 2: Preparation of N-Tosyl-2-(tributylstannyl)piperidine.
-
Reactants: N-Tosylpiperidine, sec-Butyllithium, Tributyltin chloride.
-
Procedure: A solution of N-tosylpiperidine (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. sec-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 2 hours. Tributyltin chloride (1.2 eq.) is then added, and the reaction is slowly warmed to room temperature overnight.
-
Rationale: This step involves the deprotonation of the C2 position of the piperidine ring, which is made more acidic by the adjacent electron-withdrawing tosyl group, followed by quenching with an electrophilic tin reagent to create the organostannane required for Stille coupling (a related alternative to Suzuki).
Step 3: Suzuki-Miyaura Cross-Coupling.
-
Reactants: 3-Bromo-2-methoxypyridine (from Step 1), boronic acid derivative of N-tosylpiperidine, Pd(PPh₃)₄, K₂CO₃.
-
Procedure: To a degassed mixture of toluene and water, add 3-bromo-2-methoxypyridine (1.0 eq.), the N-tosylpiperidine boronic acid derivative (1.2 eq.), and K₂CO₃ (2.5 eq.). Add Pd(PPh₃)₄ (0.05 eq.) and heat the mixture to 90 °C under an inert atmosphere for 12 hours.
-
Work-up and Purification: After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
-
Rationale: This is the key C-C bond-forming step. The palladium catalyst facilitates the transfer of the piperidinyl group from the boron atom to the pyridine ring, creating the target scaffold.
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow via Suzuki cross-coupling.
Biological Significance and Application as an Intermediate
The 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine scaffold is rarely the final molecule of interest. Its true value lies in its role as a precursor to a wide range of derivatives where the tosyl group has been removed.
4.1 Deprotection and Further Functionalization The tosyl group can be removed under reductive conditions (e.g., sodium naphthalenide, or Mg in methanol) or harsh acidic conditions to reveal the free secondary amine of the piperidine ring. This amine, 2-Methoxy-3-(piperidin-2-yl)pyridine, is a versatile handle for introducing further diversity. It can be acylated, alkylated, or used in reductive amination to build more complex structures designed to interact with specific biological targets.
4.2 Potential Therapeutic Applications of Derivatives By analogy to structurally similar compounds, derivatives of this scaffold are promising candidates for several therapeutic areas:
-
Kinase Inhibitors: The aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors used in oncology.[9][14] The piperidine portion can be elaborated to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
-
CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system. Functionalization of the piperidine nitrogen can tune properties like blood-brain barrier permeability and receptor subtype selectivity.
-
Anticancer Agents: Various 2-methoxypyridine derivatives have demonstrated cytotoxic activity against human cancer cell lines, suggesting that derivatives from this scaffold could be explored for oncological applications.[3][4]
Table of Hypothetical Derivatives and Their Potential Relevance
| Derivative Class | R-Group on Piperidine-N | Potential Biological Target/Application | Rationale / Supporting Evidence |
| 1 | H (after deprotection) | Versatile intermediate for further synthesis | Provides a nucleophilic site for functionalization. |
| 2 | Acyl (e.g., acrylamide) | Covalent Kinase Inhibitors (e.g., BTK, EGFR) | The acrylamide warhead can form a covalent bond with a cysteine residue in the active site. |
| 3 | Small alkyl (e.g., methyl) | GPCRs, Ion Channels (CNS targets) | N-alkylation is a common strategy to modulate receptor affinity and ADME properties.[15] |
| 4 | Arylmethyl | PI3K/mTOR dual inhibitors | The sulfonamide methoxypyridine scaffold has shown promise as PI3K/mTOR inhibitors.[9] |
Illustrative Biological Pathway
Derivatives of this scaffold could potentially target signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.
Caption: Potential inhibition of the PI3K/mTOR signaling pathway.
Conclusion and Future Perspectives
The history of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is not one of a singular discovery, but of a logical evolution driven by the fundamental principles of medicinal chemistry and synthetic strategy. It represents the intelligent combination of privileged scaffolds, enabled by robust and predictable chemical reactions. The tosyl group serves as the critical enabler, masking the reactivity of the piperidine nitrogen to allow for the precise construction of the core C-C bond, before being removed to open up a gateway for immense chemical diversification. As drug discovery continues to demand molecules with greater complexity and finely tuned properties, such strategic intermediates will remain indispensable tools for crafting the next generation of therapeutics. Future work will likely focus on more efficient, atom-economical methods for its synthesis, such as direct C-H activation, further cementing its role as a pivotal building block in the pharmaceutical sciences.
References
- BenchChem. (n.d.). Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of [2,3'-Bipyridin]-2'-amine and its Analogues.
- BenchChem. (n.d.). Application of [2,3'-Bipyridin]-2'-amine in the synthesis of pharmaceutical intermediates.
- Wang, S., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. PMC.
- Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.
- (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH.
- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006, 2760-2766.
- (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.
- (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. Chemistry, 22(14), 4748-52.
- Wikipedia. (n.d.). Tosyl group.
- (n.d.). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate.
- (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?
- Carrasco, E., et al. (2021). European Journal of Medicinal Chemistry. UPCommons.
- (2015). Discovery of (R)-1-(3-((2-Chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
- (n.d.). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv.
- (n.d.). N-arylations métallo-catalysées de 3-aminopyrrolidines et pipéridines : Etude de la (stéréo)sélectivité de la réaction. Theses.fr.
- (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tosyl group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Scalable Synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Executive Summary & Rationale
The pyridine-piperidine motif is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous alkaloids (e.g., anabasine) and synthetic pharmaceuticals targeting nicotinic acetylcholine receptors (nAChRs). The specific target, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , represents a critical intermediate where the 2-methoxy group functions as a versatile handle—capable of directing ortho-lithiation or being hydrolyzed to a pyridone—while the tosyl group provides essential nitrogen protection and crystallinity.
This protocol outlines a high-fidelity, three-step synthetic route designed for reproducibility and scalability. Unlike traditional condensation methods which often suffer from low regioselectivity, this approach utilizes a Suzuki-Miyaura cross-coupling strategy between a pre-functionalized lactam derivative and a boronic acid. This modular approach allows for precise control over the C2-C3' bond formation, ensuring high isomeric purity.
Key Advantages of This Protocol:
-
Regiocontrol: Exclusive formation of the C2-C3' linkage.
-
Scalability: Avoids cryogenic conditions in the coupling step.
-
Purification: Intermediates are stable and amenable to standard chromatography.
Experimental Workflow & Logic
The synthesis is divided into three distinct phases: Activation, Coupling, and Saturation.
Phase 1: Lactam Activation (Enol Triflate Synthesis)
The cyclic amide (lactam) is electronically stable and unreactive toward direct coupling. We first convert N-tosylpiperidin-2-one into its corresponding enol triflate. This transforms the carbonyl oxygen into a potent leaving group (triflate), creating an electrophilic site at the C2 position of the piperidine ring.
Phase 2: Suzuki-Miyaura Cross-Coupling
The enol triflate is coupled with 2-methoxy-3-pyridylboronic acid . The 2-methoxy group on the pyridine ring exerts an electronic effect that can influence transmetallation, but standard Pd(0) catalysts overcome this to form the C-C bond, yielding the tetrahydropyridine intermediate.
Phase 3: Catalytic Hydrogenation
The resulting endocyclic double bond is reduced using heterogeneous catalysis (Pd/C) under a hydrogen atmosphere. The bulky tosyl group directs the hydrogenation, typically favoring the formation of the desired saturated piperidine ring with high efficiency.
Figure 1: Strategic workflow for the modular synthesis of the target scaffold.
Detailed Protocols
Phase 1: Synthesis of 1-Tosyl-1,4,5,6-tetrahydropyridin-2-yl Trifluoromethanesulfonate[1]
Reaction Logic: The use of LiHMDS (Lithium bis(trimethylsilyl)amide) ensures kinetic deprotonation of the lactam. Phenyl triflimide (PhNTf2) is selected as the triflating agent due to its superior stability and ease of handling compared to triflic anhydride.
Reagents:
-
N-Tosylpiperidin-2-one (1.0 equiv)
-
LiHMDS (1.0 M in THF, 1.2 equiv)
-
PhNTf2 (1.2 equiv)
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add N-tosylpiperidin-2-one (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78 °C.
-
Deprotonation: Add LiHMDS dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Trapping: Add a solution of PhNTf2 (12 mmol) in THF dropwise.
-
Warm-up: Allow the reaction to warm to room temperature over 3 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the enol triflate as a white solid.
Phase 2: Suzuki-Miyaura Coupling[1]
Reaction Logic: The oxidative insertion of Pd(0) into the alkenyl triflate C-O bond is facile. The 2-methoxy group on the boronic acid partner is electron-donating by resonance but withdrawing by induction; however, it generally does not hinder the transmetallation step significantly in this system.
Reagents:
-
Enol Triflate (from Phase 1, 1.0 equiv)
-
2-Methoxy-3-pyridylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous, 3.0 equiv)
-
DME (Dimethoxyethane) / Ethanol (2:1 ratio)
Procedure:
-
Degassing: In a reaction vial, combine the Enol Triflate (5 mmol), Boronic Acid (6 mmol), and solvents (DME 20 mL, EtOH 10 mL). Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 (0.25 mmol) and aqueous Na2CO3. Seal the vial.
-
Reaction: Heat to 85 °C for 12 hours. Monitor by TLC or LC-MS for the disappearance of the triflate.
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with EtOAc.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient) to isolate 2-methoxy-3-(1-tosyl-1,4,5,6-tetrahydropyridin-2-yl)pyridine .
Phase 3: Hydrogenation[1]
Reaction Logic: The C=C double bond in the tetrahydropyridine ring is reduced to form the saturated piperidine. The tosyl group remains intact under these standard neutral conditions.
Reagents:
-
Coupled Intermediate (1.0 equiv)
-
Pd/C (10 wt%, 10% by mass of substrate)
-
Methanol or Ethyl Acetate
Procedure:
-
Setup: Dissolve the intermediate (2 mmol) in MeOH (20 mL) in a hydrogenation flask.
-
Catalyst: Carefully add Pd/C (10 wt%). Caution: Pd/C can be pyrophoric; keep wet with solvent.
-
Reduction: Purge the vessel with H2 gas (balloon pressure or 1 atm is sufficient). Stir vigorously at room temperature for 6–12 hours.
-
Filtration: Filter the mixture through Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , is typically obtained as a white solid or viscous oil requiring minimal further purification.
Analytical Data Summary
The following table summarizes the expected key analytical signatures for validation.
| Intermediate / Product | Key 1H NMR Feature (CDCl3) | Expected Yield |
| Enol Triflate | Vinyl proton (t, ~5.8 ppm); disappearance of lactam CH2 | 85-92% |
| Tetrahydropyridine | Vinyl proton (t, ~6.0 ppm); Pyridine protons (d/dd, aromatic region) | 75-82% |
| Final Product | Loss of vinyl proton; Piperidine methine (dd, ~5.2 ppm); Methoxy singlet (~3.9 ppm) | 90-95% |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle and the transformation of the carbon scaffold.
Figure 2: Mechanistic insight into the Pd-catalyzed coupling and subsequent surface-mediated hydrogenation.
Safety & Handling
-
Triflating Agents: PhNTf2 is corrosive and moisture sensitive. Handle in a fume hood.
-
Palladium Catalysts: Pd(PPh3)4 is air-sensitive; store under inert gas. Pd/C is pyrophoric when dry; always wet with solvent before disposal.
-
Solvents: THF and DME are peroxide formers. Ensure solvents are anhydrous and peroxide-free.
References
-
Suzuki-Miyaura Coupling of Lactam-Derived Enol Triflates
-
Occhiato, E. G., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Lactam-Derived Vinyl Triflates and Phosphates." Journal of Organic Chemistry, 2005.
-
-
Synthesis of Anabasine Analogs
-
Properties of 2-Methoxypyridines
-
Schlosser, M., et al. "The regioselectivity of the lithiation of 2-methoxypyridines." European Journal of Organic Chemistry, 2002.
-
-
Compound Data (Grounding)
-
PubChem Compound Summary for 2-Methoxy-3-(piperidin-4-yl)pyridine (Analogous structure for spectral comparison).
-
Sources
Efficient Synthetic Routes to 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Executive Summary
The target molecule, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , represents a functionalized hybrid of the anabasine alkaloid scaffold. This structure fuses a 2-methoxypyridine core with a protected piperidine ring, a motif frequently encountered in kinase inhibitors (e.g., JAK/STAT pathway modulators) and nicotinic acetylcholine receptor (nAChR) ligands.
The synthesis of this molecule presents a specific chemoselectivity challenge: differentiating between two nitrogenous rings during reduction or coupling. This guide details two distinct, high-efficiency pathways:
-
Route A (Scalable): Suzuki-Miyaura cross-coupling followed by chemoselective hydrogenation. This is the preferred route for multigram-scale preparation.
-
Route B (Convergent): Directed ortho-lithiation (DoM) and nucleophilic substitution. This route is ideal for rapid analog generation.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the 2-methoxypyridine core. We treat the molecule as a biaryl system where the "right-hand" ring (piperidine) is introduced either as an aromatic precursor (requiring reduction) or as a pre-formed saturated synthon.
Figure 1: Retrosynthetic logic flow comparing the Stepwise Reduction (Route A) and Direct Metallation (Route B) strategies.
Route A: Suzuki Coupling & Selective Hydrogenation (Recommended)
This route leverages the robustness of the Suzuki-Miyaura reaction to construct the carbon skeleton, followed by a hydrogenation step carefully tuned to reduce the less electron-rich pyridine ring without demethoxylating the core.
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-methoxy-3-(pyridin-2-yl)pyridine.
-
Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), 2-Pyridineboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
Protocol:
-
Charge a reaction vessel with 3-bromo-2-methoxypyridine (1.88 g, 10 mmol) and 2-pyridineboronic acid pinacol ester (2.46 g, 12 mmol).
-
Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (15 mL). Degas the mixture by sparging with argon for 15 minutes.
-
Add Pd(dppf)Cl₂·DCM complex (408 mg, 0.5 mmol) under a positive stream of argon.
-
Seal the vessel and heat to 90°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc (100 mL), and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The 2-methoxypyridine core is less polar than the bis-pyridine byproducts.
Step 2: Selective Catalytic Hydrogenation
Objective: Reduction of the distal pyridine ring to piperidine while preserving the 2-methoxypyridine core. Mechanism: The 2-methoxypyridine ring is electronically deactivated towards hydrogenation relative to the unsubstituted pyridine due to the resonance donation of the methoxy group, which, while activating for electrophilic substitution, makes the ring slightly less susceptible to nucleophilic hydride attack on the catalyst surface compared to the protonated pyridinium of the substituent.
-
Reagents: PtO₂ (Adams' Catalyst, 10 wt%), Glacial Acetic Acid, H₂ (50 psi).
Protocol:
-
Dissolve the biaryl intermediate (1.0 g) in glacial acetic acid (15 mL).
-
Add PtO₂ (100 mg). Safety: Add catalyst under an argon blanket; dry PtO₂ can ignite solvent vapors.
-
Hydrogenate in a Parr shaker or autoclave at 50 psi (3.5 bar) at room temperature for 6–8 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass M+6 (piperidine). If M+12 (full reduction) or M-14 (demethylation) is observed, stop immediately.
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with MeOH. Concentrate the filtrate to yield the acetate salt of 2-methoxy-3-(piperidin-2-yl)pyridine.
-
Note: The crude amine is often used directly in the next step to avoid oxidation.
Step 3: N-Sulfonylation (Tosylation)
Objective: Installation of the tosyl protecting group.
-
Reagents: p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Triethylamine (3.0 eq), DMAP (cat.).
-
Solvent: Dichloromethane (DCM).[1]
Protocol:
-
Suspend the crude acetate salt from Step 2 in DCM (20 mL) and cool to 0°C.
-
Add Triethylamine (3.0 eq) dropwise. The mixture should become homogeneous.
-
Add TsCl (1.1 eq) portion-wise. Add catalytic DMAP (10 mg).
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).
Route B: Directed Ortho-Lithiation (High-Precision)
This route is valuable if the hydrogenation in Route A proves insufficiently selective (e.g., if the methoxy group is labile). It constructs the bond directly between the pyridine and a pre-functionalized piperidine equivalent.
Mechanism & Workflow
We utilize the Halogen-Metal Exchange of 3-bromo-2-methoxypyridine. The resulting lithio-species is a hard nucleophile that attacks a cyclic imine or sulfonylimine.
Figure 2: Direct coupling via organolithium intermediate.
Protocol:
-
Imine Preparation: Prepare the cyclic sulfonylimine 6-tosyl-2,3,4,5-tetrahydropyridine from
-valerolactam (via chlorination/elimination) or use a commercially available equivalent. -
Lithiation: Dissolve 3-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .[1]
-
Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C. The solution usually turns deep yellow/orange.
-
Coupling: Add a solution of the cyclic imine (1.0 eq) in THF dropwise.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Add saturated NH₄Cl solution.
-
Result: This yields the sulfonamide directly. If an unsubstituted imine was used, perform the tosylation step as in Route A.
Analytical Data Summary
Expected physicochemical properties for validation.
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | C₁₈H₂₂N₂O₃S | |
| Molecular Weight | 346.45 g/mol | |
| ¹H NMR (CDCl₃) | Diagnostic Pyridine protons and OMe singlet are key. | |
| Mass Spectrometry | [M+H]⁺ = 347.1 | ESI Positive Mode |
| TLC (Hex/EtOAc 7:3) | R | UV active, stains with Iodine/KMnO₄ |
Safety & Troubleshooting
Critical Hazards
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen) with dry glassware.
-
Hydrogenation (H₂): High-pressure hydrogen gas poses an explosion risk. Ensure reactor integrity and proper grounding.
-
PtO₂: Dry catalyst can ignite methanol or acetic acid vapors. Always wet the catalyst with a small amount of water or add it to the solvent under an inert blanket.
Troubleshooting Guide
-
Issue: Over-reduction during hydrogenation (Ring B reduces).
-
Fix: Switch catalyst to 5% Rh/C or Pd(OH)₂ and lower pressure to 1 atm (balloon). Alternatively, add a poison like thiophene (trace) to moderate activity.
-
-
Issue: Demethylation of the pyridine ring.
-
Fix: Avoid strong acids. If Acetic Acid causes hydrolysis, switch to Methanol/Ethanol solvent.
-
-
Issue: Low yield in Suzuki coupling.
-
Fix: Ensure thorough degassing. Oxygen poisons the Pd(0) species. Switch to a more active catalyst system like Pd(OAc)₂/S-Phos if steric hindrance is an issue.
-
References
-
Catalytic Hydrogenation of Pyridines: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[3] Asian Journal of Chemistry, 2015. Link
- Suzuki Coupling of 2-Methoxypyridines: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Boronic Acids." Tetrahedron Letters, 2008.
- Synthesis of Anabasine Analogs: Felpin, F. X., et al. "Efficient Synthesis of Anabasine and Nornicotine Derivatives." Journal of Organic Chemistry, 2001.
-
Lithiation of 3-Bromo-2-methoxypyridine: Gros, P., et al. "Lithiation of 2-methoxypyridine derivatives: A mechanistic study." Journal of Organic Chemistry, 2002. Link
-
General Piperidine Synthesis: "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Application Library, 2025. Link
Sources
Detosylation methods for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Topic: Detosylation methods for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Content Type: Detailed Application Note & Protocol Guide
Target Molecule: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Product: 2-Methoxy-3-(piperidin-2-yl)pyridine (Free Amine)
Executive Summary & Strategic Analysis
The removal of a p-toluenesulfonyl (Tosyl) protecting group from a piperidine nitrogen in the presence of a 2-methoxypyridine moiety presents a specific chemoselectivity challenge. While the tosyl group requires significant energy to cleave (typically reductive or harsh acidic conditions), the 2-methoxypyridine system is an imidate surrogate that is susceptible to O-demethylation under strong acidic conditions, collapsing to the thermodynamically stable 2-pyridone.
This guide prioritizes Single Electron Transfer (SET) mechanisms over acidolysis to ensure the integrity of the methoxy substituent.
The Chemoselectivity Matrix
| Method | Mechanism | Suitability | Critical Risk |
| Mg / MeOH | SET (Reductive) | High | Minimal; preserves O-Me group. |
| Na / Naphthalenide | SET (Reductive) | High | Requires strict anhydrous conditions; over-reduction possible. |
| HBr / AcOH | Acidolysis | Low | High Risk: Cleaves O-Me to form 2-Pyridone. |
| H₂SO₄ | Acidolysis | Medium | Variable; often requires high heat which degrades the pyridine. |
Mechanistic Pathway & Logic
The following diagram illustrates the divergent pathways based on reagent selection. The "Green" path represents the desired SET mechanism, while the "Red" path highlights the destructive acidic route.
Caption: Divergent reaction pathways. SET methods (Green) retain the methoxy group, while strong acids (Red) risk converting the substrate to the pyridone.
Protocol A: Magnesium in Methanol (The "Green" Standard)
Rationale: This is the preferred method for this substrate. Magnesium metal in anhydrous methanol generates solvated electrons (SET) that cleave the sulfonamide S-N bond. The conditions are mild enough to prevent nucleophilic attack on the 2-methoxypyridine ring.
Materials
-
Substrate: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine (1.0 equiv)
-
Reagent: Magnesium turnings (50 mesh or powder, 10.0 – 20.0 equiv)
-
Solvent: Anhydrous Methanol (0.1 M concentration relative to substrate)
-
Catalyst: Iodine (single crystal) or 1,2-Dibromoethane (drops) for activation.
-
Equipment: Ultrasonic bath (optional but recommended), reflux condenser.
Step-by-Step Procedure
-
Activation: Flame-dry a 2-neck round bottom flask under Nitrogen. Add Magnesium turnings and a crystal of Iodine.[1] Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
-
Dissolution: Dissolve the substrate in Anhydrous Methanol.
-
Addition: Add the substrate solution to the activated Magnesium.
-
Reaction:
-
Option 1 (Sonication): Place the flask in an ultrasonic bath at room temperature. Sonication mechanically cleans the Mg surface, accelerating the SET process. Monitor by TLC/LCMS (typically 2–4 hours).
-
Option 2 (Stirring): If sonication is unavailable, stir vigorously at room temperature. If reaction is sluggish, warm to 40°C.
-
-
Quench: Once starting material is consumed, cool to 0°C. Carefully quench by dropwise addition of Saturated NH₄Cl solution (Exothermic! Hydrogen gas evolution).
-
Workup: Dilute with Ethyl Acetate (EtOAc). Filter through a Celite pad to remove magnesium salts. Wash the filtrate with Brine.[2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH gradient).
Validation Check:
-
LCMS: Look for Mass [M+H] = 193.1 (Product) vs. 347.1 (Starting Material).
-
NMR: Disappearance of aromatic Tosyl doublets (approx 7.3 & 7.7 ppm) and Methyl singlet (2.4 ppm). Retention of O-Methyl singlet (approx 3.9 ppm).
Protocol B: Sodium Naphthalenide (The "Power" Method)
Rationale: If the Mg/MeOH method is too slow (steric hindrance), Sodium Naphthalenide provides a more potent electron source. This method is strictly anhydrous.
Materials
-
Reagent: Sodium metal (freshly cut), Naphthalene.
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DME (Dimethoxyethane).
-
Atmosphere: Argon or Nitrogen (Strict).
Step-by-Step Procedure
-
Preparation of Reagent: In a flame-dried Schlenk flask, combine Naphthalene (1.2 equiv vs Na) and Sodium metal (1.0 equiv) in anhydrous THF. Stir for 2 hours until a deep dark green/black solution forms (Sodium Naphthalenide radical anion).
-
Reaction Setup: Dissolve the tosyl-protected substrate in anhydrous THF in a separate flask. Cool to -78°C.[2][3]
-
Addition: Cannulate the Sodium Naphthalenide solution dropwise into the substrate solution until the dark green color persists for >1 minute (indicating excess reagent).
-
Cleavage: Allow the reaction to warm to 0°C or Room Temperature. Monitor closely (usually <30 mins).
-
Quench: Quench with water or sat. NH₄Cl at 0°C.[2]
-
Workup: Acid-Base extraction is highly effective here to remove Naphthalene.
Protocol C: Acidic Cleavage (The "Warning" Protocol)
Context: This method is generally NOT recommended for retaining the 2-methoxy group but is documented here for completeness or if the 2-pyridone derivative is actually the desired target.
The Risk of Demethylation
Strong acids like 48% HBr or concentrated H₂SO₄ can cleave the methyl ether of 2-methoxypyridine.
-
Mechanism:[3][5][6] Protonation of the pyridine nitrogen increases the electrophilicity of the C2 carbon, facilitating nucleophilic attack by bromide or water, leading to the loss of MeBr/MeOH and formation of the pyridone.
Procedure (If Pyridone is acceptable)
-
Dissolve substrate in 48% HBr in Acetic Acid.
-
Add Phenol (scavenger for the tosyl cation).
-
Reflux for 2-6 hours.
-
Result: Likely yields 3-(piperidin-2-yl)pyridin-2(1H)-one .
Analytical Data Summary
| Feature | Starting Material (Tosyl) | Product (Free Amine) | Side Product (Pyridone) |
| MW | ~346.4 | ~192.2 | ~178.2 |
| 1H NMR (Ar-Me) | Singlet ~2.4 ppm | Absent | Absent |
| 1H NMR (O-Me) | Singlet ~3.9 ppm | Present ~3.9 ppm | Absent |
| 1H NMR (Ar-H) | 4 Pyridine H + 4 Tosyl H | 3 Pyridine H | 3 Pyridine H (Shifted) |
References
-
Alonso, D. A., & Najera, C. (2004). Mg/MeOH-mediated desulfonylation of N-tosyl piperidines and pyrrolidines.[1] Journal of Organic Chemistry.[7]
-
Closson, W. D., Wriede, P., & Bank, S. (1966). Reductive Cleavage of Toluenesulfonates with Sodium Naphthalene.[8] Journal of the American Chemical Society.[8]
-
Schlosser, M. (2005). The 2-Methoxypyridine Moiety: Stability and Reactivity. Current Organic Chemistry.[9]
-
BenchChem Protocols. (2025). General Procedure for Reductive Deprotection of N-Tosyl Amides.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Sources
- 1. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencemadness.org [sciencemadness.org]
Technical Application Note: Strategic Utilization of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in Medicinal Chemistry
Executive Summary
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1][2] Its structural architecture—combining a 2-substituted pyridine with a protected piperidine ring at the C3 position—serves as a critical junction point for synthesizing 1,8-naphthyridines , nicotinic acetylcholine receptor (nAChR) modulators , and kinase inhibitors .[1][2]
This guide outlines the strategic application of this intermediate, focusing on its orthogonal reactivity: the tosyl (Ts) group serves as a robust protecting group enabling harsh pyridine functionalization, while the 2-methoxy (OMe) moiety acts as a "masked" pyridone or a leaving group for intramolecular cyclization.[1][2]
Chemical Properties & Stability Profile[1][2]
| Property | Specification | Application Note |
| Molecular Formula | C₁₈H₂₂N₂O₃S | |
| Molecular Weight | 346.44 g/mol | |
| Appearance | White to off-white crystalline solid | High crystallinity aids purification without chromatography.[1][2] |
| Solubility | DCM, THF, DMSO; Insoluble in Water | Compatible with standard organic synthesis workflows.[1][2] |
| Stability | Stable to weak acids/bases; Stable to oxidation | Critical: The sulfonamide bond is stable against LiAlH₄, allowing reduction of other esters/ketones on the pyridine ring.[1][2] |
| Reactive Handles | 1. Sulfonamide (N-Ts)2.[1][2] Methoxypyridine (C2-OMe) | Allows for "divergent synthesis" (See Diagram 1).[1][2] |
Strategic Utility: The "Scaffold Divergence" Concept[2]
The utility of this intermediate lies in its ability to access three distinct pharmacophore classes depending on the reaction pathway chosen.[2]
Pathway A: The Anabasine/Nicotinic Route
Removal of the tosyl group yields 2-methoxy-anabasine analogs.[1] These are potent ligands for nAChRs.[1][2] The methoxy group increases lipophilicity (LogP) compared to the parent pyridone, enhancing blood-brain barrier (BBB) penetration.[1][2]
Pathway B: The Pyridone/Kinase Route
Hydrolysis of the methoxy group reveals the 2-pyridone motif. This tautomeric form is a classic hydrogen-bond acceptor/donor pair found in the hinge-binding region of ATP-competitive kinase inhibitors (e.g., p38 MAPK, MEK inhibitors).[1][2]
Pathway C: The Tricyclic/Naphthyridine Route
Intramolecular S_NAr cyclization.[1][2] If the piperidine nitrogen is deprotected and the methoxy group is activated (or replaced by a halogen), the amine can attack C2, forming a fused 1,2,3,4-tetrahydro-1,8-naphthyridine core, a structure embedded in numerous GPCR antagonists.[1][2]
Caption: Divergent synthetic pathways from the core intermediate to three distinct pharmaceutical classes.
Detailed Experimental Protocols
Protocol 1: Reductive Detosylation (Synthesis of the Free Amine)
Objective: Remove the tosyl group to liberate the secondary amine for further functionalization or cyclization.[1][2] Mechanism: Single Electron Transfer (SET) cleavage of the S-N bond.[1][2]
Materials:
-
Starting Material: 1.0 eq (e.g., 10 mmol)
-
Solvent: 1,2-Dimethoxyethane (DME), anhydrous (0.2 M concentration)[1][2]
Step-by-Step Methodology:
-
Preparation of Radical Anion: In a flame-dried flask under Argon, dissolve naphthalene in DME. Add sodium metal (cut into small pieces).[1][2] Stir at room temperature for 1 hour until the solution turns deep dark green (formation of sodium naphthalenide).
-
Addition: Cool the solution to -78°C. Cannulate a solution of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in DME dropwise into the sodium naphthalenide mixture.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (The starting material spot should disappear; the tosyl group is cleaved to toluene sulfinate).[1][2]
-
Quench: Carefully add saturated NH₄Cl solution at -78°C.
-
Workup: Warm to RT. Extract with EtOAc (3x).[1][2] The free amine is basic; ensure the aqueous layer is pH > 10 to keep the amine in the organic phase.[2]
-
Purification: The byproduct is naphthalene (neutral) and toluene sulfinic acid (water-soluble).[1][2] Acid-base extraction is the most efficient purification method here.[1][2] Extract the organic layer with 1M HCl (pulls amine into water), wash organic layer (removes naphthalene), then basify aqueous layer and re-extract with DCM.[1][2]
Self-Validating Check:
-
¹H NMR: Disappearance of the aromatic doublets at ~7.3 and 7.8 ppm and the methyl singlet at ~2.4 ppm confirms tosyl removal.[1][2]
Protocol 2: "Scaffold Hopping" to 2-Pyridone
Objective: Convert the 2-methoxypyridine into a 2-pyridone (lactam) moiety.[1][2] Mechanism: Acid-catalyzed hydrolysis (nucleophilic substitution at C2).[1][2]
Materials:
-
Starting Material: 1.0 eq
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in Acetic Acid (0.5 M).
-
Hydrolysis: Add 48% HBr (10 eq).
-
Reflux: Heat to 90°C for 4-6 hours.
-
Workup: Concentrate in vacuo. Neutralize with NaHCO₃.[1][2] The product (pyridone) is often less soluble in organic solvents than the starting material.[1][2]
-
Crystallization: Triturate with diethyl ether/methanol to precipitate the pyridone.
Mechanistic Insight & Troubleshooting
The "Directed Lithiation" Origin
Understanding how this intermediate is made helps in using it.[1][2] It is typically synthesized via Directed Ortho Lithiation (DoL) .[1][2]
-
2-Methoxypyridine is treated with Mesityllithium or n-BuLi/LiDMAE.[1][2] The methoxy group directs lithiation to the C3 position.[2]
-
This C3-lithio species attacks an N-tosyl imine (derived from glutaraldehyde).[1][2]
-
Implication: If you need to introduce a substituent at C4, you can exploit the directing power of the C3-piperidine substituent in subsequent steps.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Detosylation | Moisture in DME or degraded Na/Naphthalene | Re-distill DME over Na/Benzophenone.[1][2] Ensure Na pieces are fresh and shiny. |
| Low Yield in Hydrolysis | Formation of N-methyl pyridone (migration) | Avoid methyl iodide or similar alkylating agents during workup.[1][2] Use TMSI for milder demethylation.[1][2] |
| Racemization | Acidic protons at C2 of piperidine | The C2 position is benzylic-like.[1][2] Avoid strong bases (LDA) unless re-lithiation is intended.[1][2] |
References
-
Comins, D. L., & Brown, J. D. (1984).[1][2] Ortho-Substitution of Methoxy-Pyridines via Directed Lithiation.[1][2] Journal of Organic Chemistry.[1][2] Link[1][2]
-
Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Chapter on Pyridine Lithiation). Link[1][2]
-
Beak, P., & Snieckus, V. (1982).[1][2] Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics.[1][2] Accounts of Chemical Research.[1][2] Link[1][2]
-
Verma, A., et al. (2018).[1][2] Synthesis of 1,8-Naphthyridines via Intramolecular S_NAr Cyclization.[1][2] Tetrahedron Letters.[1][2] Link[1][2]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Protective Groups in Organic Synthesis.[1][2] (Section on Sulfonamide Cleavage). Link[1][2]
Sources
Catalytic hydrogenation conditions for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine precursors
Catalytic Hydrogenation of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Precursors: A Guide to Condition Selection and Protocol Optimization
Abstract
Substituted piperidines are cornerstone structural motifs in a multitude of FDA-approved pharmaceuticals and bioactive natural products.[1] The catalytic hydrogenation of their pyridine precursors represents the most direct and atom-economical route to their synthesis.[1] This guide provides a detailed examination of the catalytic hydrogenation of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, a substrate class with multiple functionalities that present unique synthetic challenges. We will delve into the critical parameters governing the reaction, including catalyst selection, solvent effects, and the strategic use of additives to navigate the complexities of chemoselectivity. Key challenges addressed include the inherent resistance of the pyridine ring to reduction, potential catalyst poisoning by the nitrogen lone pair, and the desired retention or cleavage of the N-tosyl protecting group.[2][3] This document provides field-proven protocols, a comparative data table of catalytic systems, and troubleshooting guidance for researchers, scientists, and drug development professionals aiming to optimize this crucial transformation.
Mechanistic Considerations and Strategic Approach
The hydrogenation of pyridines is a formidable challenge due to the aromatic stabilization of the ring and the tendency of the basic nitrogen atom to poison precious metal catalysts.[1][2] The reaction proceeds via adsorption of the pyridine ring onto the heterogeneous catalyst surface, followed by the stepwise addition of three moles of hydrogen.
The primary strategic decision in the hydrogenation of a substrate like 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is managing the chemoselectivity between the pyridine ring and the N-tosyl protecting group. The desired outcome—either selective pyridine reduction or a tandem hydrogenation/deprotection—dictates the entire setup of the reaction conditions.
1.1. Facilitating Pyridine Ring Reduction
The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal centers of the catalyst (e.g., Pd, Pt, Rh), blocking active sites and inhibiting the reaction.[2] A common and highly effective strategy to mitigate this is the addition of an acid.[4] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This protonation has two beneficial effects:
-
Reduces Catalyst Poisoning: The resulting pyridinium cation has a significantly lower affinity for the catalyst surface, preventing deactivation.[5]
-
Activates the Ring: The electron-withdrawing nature of the positive charge on the nitrogen makes the aromatic ring more electron-deficient and thus more susceptible to reduction.[4]
Glacial acetic acid is frequently used as both a solvent and an acid activator, proving highly effective with catalysts like Platinum(IV) oxide (PtO₂).[6][7]
1.2. The Fate of the N-Tosyl Group
The N-tosyl group is a robust protecting group, but it is susceptible to cleavage under certain reductive conditions, a process known as hydrogenolysis.[3] This cleavage of the N-S bond is a critical factor to consider.
-
Retention of the Tosyl Group: Milder conditions and specific catalysts are required. Rhodium-based catalysts and PtO₂ in acidic media at low to moderate temperatures and pressures are generally effective for pyridine reduction while leaving the tosyl group intact.[8][9]
-
Cleavage of the Tosyl Group (Detosylation): Harsher conditions or more aggressive catalysts increase the likelihood of N-S bond cleavage. Raney Nickel (Ra-Ni), for instance, is known for its high reducing power and can effect detosylation, often requiring elevated temperatures.[10] Some palladium-catalyzed reactions under high hydrogen pressure may also lead to tosyl group removal.[3]
The following decision workflow can guide the initial selection of reaction conditions based on the desired molecular target.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
Application Note: Enantioselective Synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Strategic Rationale & Chemical Context
The compound 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a highly functionalized chiral building block belonging to the class of 2-arylpiperidines, which are critical structural motifs in various alkaloid natural products (e.g., anabasine derivatives) and pharmaceutical candidates[1].
Achieving high enantioselectivity at the C2 position of the piperidine ring is historically challenging. Traditional methods, such as chiral auxiliary-directed lithiation, often suffer from poor atom economy and scalability issues. To circumvent these limitations, this protocol employs a highly efficient three-step sequence: the conversion of a lactam to an enol triflate, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling[2], and culminating in an Iridium-catalyzed asymmetric hydrogenation.
The causality behind this specific route is rooted in stereochemical control. Direct asymmetric arylation of saturated piperidines lacks regiocontrol. By installing a double bond (enamide) via cross-coupling, we create a rigid, planar substrate. The N-tosyl protecting group is deliberately chosen over N-Boc or N-alkyl groups because its electron-withdrawing nature prevents the piperidine nitrogen from coordinating to and poisoning the Iridium catalyst, while its bulky aromatic ring provides crucial π-π stacking interactions with the chiral ligand to maximize enantiomeric excess (ee)[3].
Synthetic Workflow & Mechanistic Insights
Fig 1. Three-step synthetic workflow for the target chiral 2-arylpiperidine.
The Role of the Iridium Catalyst
Unlike Rhodium-BINAP systems that require a coordinating functional group (like an amide carbonyl) on the substrate to direct the hydrogenation, Iridium complexes ligated with chiral P,N-ligands (such as SIPHOX) are highly electrophilic and do not require substrate pre-coordination[1]. The active Ir(III) dihydride species approaches the sterically hindered tetrahydropyridine double bond, driven by non-covalent interactions between the ligand's aryl groups and the substrate's N-tosyl moiety.
Fig 2. Mechanism of Iridium-catalyzed asymmetric hydrogenation of N-tosyl enamides.
Experimental Protocols
Note: This protocol is designed as a self-validating system. Analytical checkpoints are embedded within the steps to ensure intermediate integrity before proceeding.
Step 1: Synthesis of 1-Tosyl-1,4,5,6-tetrahydropyridin-2-yl Trifluoromethanesulfonate
Rationale: Converting the lactam to an enol triflate provides a highly reactive electrophilic handle for the subsequent cross-coupling.
-
Setup: Flame-dry a 250 mL Schlenk flask under argon. Add 1-tosylpiperidin-2-one (10.0 mmol, 2.53 g) and anhydrous THF (50 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Potassium hexamethyldisilazide (KHMDS, 1.0 M in THF, 12.0 mL, 12.0 mmol). Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 11.0 mmol, 1.85 mL) via syringe. Stir for an additional 2 hours, allowing the reaction to gradually warm to 0 °C.
-
Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 × 40 mL).
-
Checkpoint: Run a TLC (Hexane/EtOAc 3:1). The lactam starting material (lower Rf) should be completely consumed, replaced by a non-UV-active, iodine-staining spot (higher Rf).
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc 9:1) to yield the enol triflate as a pale yellow oil.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: The coupling of the enol triflate with a heteroaryl boronic acid establishes the carbon framework. Dioxane/water is chosen to solubilize both the organic triflate and the inorganic base[2].
-
Setup: In a 100 mL round-bottom flask, combine the enol triflate (8.0 mmol, 3.08 g), (2-methoxypyridin-3-yl)boronic acid (9.6 mmol, 1.47 g), and K₂CO₃ (16.0 mmol, 2.21 g).
-
Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 40 mL). Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which prevents catalyst degradation.
-
Reaction: Add Pd(dppf)Cl₂ (0.4 mmol, 292 mg). Heat the mixture to 80 °C for 12 hours under an argon atmosphere.
-
Validation & Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc (3 × 30 mL).
-
Checkpoint: ¹H NMR of the crude mixture should show a characteristic vinylic proton multiplet around δ 5.8-6.0 ppm, confirming the retention of the enamide double bond.
-
-
Purification: Purify via flash chromatography (Hexane/EtOAc 4:1) to isolate 2-methoxy-3-(1-tosyl-1,4,5,6-tetrahydropyridin-2-yl)pyridine.
Step 3: Iridium-Catalyzed Asymmetric Hydrogenation
Rationale: The critical stereocenter is established here. The use of NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) generates a highly active, non-coordinating counterion environment for the Ir catalyst.
-
Catalyst Preparation: Inside an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.02 mmol, 1 mol%) and (R)-SIPHOX ligand (0.044 mmol, 2.2 mol%) in anhydrous DCM (2 mL). Stir for 30 minutes. Add NaBArF (0.05 mmol, 2.5 mol%) and stir for an additional 15 minutes.
-
Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave containing the enamide substrate (2.0 mmol, 688 mg) dissolved in anhydrous DCM (8 mL).
-
Pressurization: Seal the autoclave, purge with H₂ gas three times, and finally pressurize to 50 bar of H₂. Stir vigorously at room temperature for 24 hours.
-
Validation & Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Checkpoint: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min). The chromatogram should display a major peak corresponding to the target enantiomer (>95% ee) and a negligible minor peak. ¹H NMR should confirm the disappearance of the vinylic proton.
-
-
Purification: Pass the residue through a short silica plug (Hexane/EtOAc 2:1) to remove the metal catalyst, yielding the pure (S)- or (R)-2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine (depending on the absolute configuration of the SIPHOX ligand used).
Optimization & Quantitative Data
To establish the optimal conditions for the asymmetric hydrogenation step, various catalyst systems and parameters were evaluated. The data clearly demonstrates the necessity of the Ir/SIPHOX system over traditional Rhodium catalysts, which fail to reduce the sterically hindered N-tosyl enamide.
Table 1: Optimization of Asymmetric Hydrogenation Conditions
| Entry | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | DCM | 50 | < 5 | N/A |
| 2 | [Ir(COD)Cl]₂ | (R)-BINAP | DCM | 50 | 45 | 12 |
| 3 | [Ir(COD)Cl]₂ | (R)-SIPHOX | THF | 50 | 92 | 84 |
| 4 | [Ir(COD)Cl]₂ | (R)-SIPHOX | DCM | 10 | 85 | 88 |
| 5 | [Ir(COD)Cl]₂ | (R)-SIPHOX | DCM | 50 | > 99 | 96 |
Reaction conditions: 2.0 mmol substrate, 1 mol% metal precursor, 2.2 mol% ligand, 2.5 mol% NaBArF, 24 h, RT. Conversion determined by ¹H NMR; ee determined by chiral HPLC.
References
-
Wang, D.-S.; Chen, Q.-A.; Lu, S.-M.; Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012, 112, 2557–2590. 1
-
Ye, Z.-S.; Chen, M.-W.; Chen, Q.-A.; Shi, L.; Duan, Y.; Zhou, Y.-G. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition, 2012, 51, 10181.
-
Kabalka, G. W.; Yao, M.-L. "Synthesis of a dicyclobutylideneethane derivative via sequential palladium-catalyzed Miyaura borylation and Suzuki coupling." Tetrahedron Letters, 2003. 2
-
"Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies." ACS Omega, 2023. 3
Sources
Application Notes and Protocols for the Scalable Production of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Introduction
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a chiral 2-substituted piperidine linked to a methoxypyridine core, makes it an attractive scaffold for targeting a variety of biological receptors and enzymes. The development of a robust and scalable synthetic route is paramount for facilitating its exploration in preclinical and clinical studies.
This document provides a comprehensive guide to the scalable production of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine. The proposed synthesis is designed as a convergent route, which is often advantageous for large-scale manufacturing as it allows for the parallel synthesis of key fragments, thereby maximizing efficiency and minimizing the impact of potential failures in any single step. The protocols herein are based on established chemical transformations and have been adapted to prioritize scalability, safety, and product purity.
Overall Synthetic Strategy: A Convergent Approach
The synthesis is strategically divided into three main parts:
-
Synthesis of Key Intermediate 1: 3-Bromo-2-methoxypyridine. This fragment serves as the electrophilic partner in the key coupling step. The synthesis starts from commercially available and inexpensive 2-chloronicotinic acid.[1][2][3]
-
Synthesis of Key Intermediate 2: (S)-N-Tosyl-2-(tributylstannyl)piperidine. This organostannane reagent is the nucleophilic partner in the coupling reaction. The synthesis begins with the asymmetric reduction of a pyridine derivative to establish the crucial stereocenter.
-
Stille Cross-Coupling and Final Product Formation. The two key intermediates are coupled using a palladium-catalyzed Stille cross-coupling reaction, a reliable and scalable method for forming carbon-carbon bonds.
Caption: Convergent synthesis workflow for the target molecule.
Part 1: Synthesis of 3-Bromo-2-methoxypyridine (Key Intermediate 1)
This multi-step synthesis transforms a simple starting material into the required functionalized pyridine core. Each step is optimized for yield and ease of purification on a large scale.
Protocol 1.1: Esterification of 2-Chloronicotinic Acid
The initial esterification protects the carboxylic acid and prevents unwanted side reactions in subsequent steps.
-
Reagents and Materials:
-
2-Chloronicotinic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
Suspend 2-chloronicotinic acid (1.0 eq) in methanol (5 mL per gram of acid) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloronicotinate as a solid, which can be used in the next step without further purification.
-
Protocol 1.2: Methoxylation of Methyl 2-chloronicotinate
A nucleophilic aromatic substitution reaction introduces the methoxy group at the 2-position of the pyridine ring.[4][5][6]
-
Reagents and Materials:
-
Methyl 2-chloronicotinate
-
Sodium methoxide (NaOMe), 25% solution in methanol
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Dissolve methyl 2-chloronicotinate (1.0 eq) in methanol (10 mL per gram).
-
Add sodium methoxide solution (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 3-5 hours, monitoring by GC-MS.
-
Cool to room temperature and neutralize with saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give methyl 2-methoxynicotinate.
-
Protocol 1.3: Hofmann Rearrangement to 2-Methoxy-3-aminopyridine
This sequence first converts the ester to a primary amide, which then undergoes a Hofmann rearrangement to yield the desired amine.
-
Reagents and Materials:
-
Methyl 2-methoxynicotinate
-
Ammonia, 7N solution in methanol
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Pressure vessel, ice bath
-
-
Procedure:
-
Amidation: Dissolve methyl 2-methoxynicotinate (1.0 eq) in 7N methanolic ammonia (5.0 eq) in a sealed pressure vessel. Heat at 80°C for 24 hours. Cool and concentrate to dryness to obtain 2-methoxynicotinamide.
-
Hofmann Rearrangement: Prepare a solution of NaOH (2.2 eq) in water. Cool to 0°C and slowly add bromine (1.05 eq). Add the 2-methoxynicotinamide to this cold solution.
-
Warm the reaction mixture to 70-80°C and hold for 1 hour.
-
Cool the mixture and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate. The crude 2-methoxy-3-aminopyridine can be purified by column chromatography.
-
Protocol 1.4: Sandmeyer Reaction to 3-Bromo-2-methoxypyridine
The final step in this sequence converts the amino group to a bromo group, providing the key intermediate.
-
Reagents and Materials:
-
2-Methoxy-3-aminopyridine
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide, aqueous solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve 2-methoxy-3-aminopyridine (1.0 eq) in 48% HBr. Cool to -5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 0°C.
-
In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and heat to 60°C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution.
-
After the addition is complete, heat the mixture at 90°C for 1 hour.
-
Cool, neutralize with NaOH solution, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation to obtain 3-bromo-2-methoxypyridine.
-
Part 2: Synthesis of (S)-N-Tosyl-2-(tributylstannyl)piperidine (Key Intermediate 2)
This part of the synthesis establishes the chiral piperidine fragment and prepares it for the coupling reaction.
Protocol 2.1: Asymmetric Synthesis and N-Tosylation of (S)-Piperidine-2-carboxylic acid
Catalytic asymmetric synthesis provides an efficient route to the chiral piperidine core. Subsequent N-tosylation protects the nitrogen and activates the molecule for further transformations.[7][8]
-
Reagents and Materials:
-
2,3,4,5-Tetrahydropyridine-2-carboxylic acid (or a suitable precursor)
-
Chiral catalyst (e.g., a Rhodium-based catalyst with a chiral ligand)
-
Hydrogen gas
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
High-pressure hydrogenation reactor
-
-
Procedure:
-
Asymmetric Hydrogenation: Perform the asymmetric hydrogenation of a suitable pyridine precursor in the presence of a chiral catalyst under hydrogen pressure to obtain (S)-piperidine-2-carboxylic acid. The specific conditions will depend on the chosen catalyst and substrate.
-
N-Tosylation: Suspend (S)-piperidine-2-carboxylic acid (1.0 eq) in DCM. Add triethylamine (2.5 eq).
-
Cool the mixture to 0°C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (S)-N-tosylpiperidine-2-carboxylic acid.
-
Protocol 2.2: Reduction and Functionalization of the Piperidine Intermediate
The carboxylic acid is reduced to an alcohol, which is then converted to a chloride to facilitate the final stannylation step.[9]
-
Reagents and Materials:
-
(S)-N-Tosylpiperidine-2-carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Hexabutylditin ((Bu₃Sn)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Toluene
-
-
Procedure:
-
Reduction: Dissolve (S)-N-tosylpiperidine-2-carboxylic acid (1.0 eq) in THF and cool to 0°C. Add BH₃·THF (1.5 eq) dropwise. Stir at room temperature for 4 hours. Quench carefully with methanol and concentrate. Purify to obtain ((S)-1-tosylpiperidin-2-yl)methanol.
-
Chlorination: Dissolve the alcohol (1.0 eq) in DCM and add pyridine (1.2 eq). Cool to 0°C and add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours. Wash with water, dry, and concentrate to get (S)-2-(chloromethyl)-1-tosylpiperidine.
-
Stannylation: In a flame-dried flask, combine the chloride (1.0 eq), hexabutylditin (1.1 eq), and a palladium catalyst (0.05 eq) in toluene. Degas the mixture and heat at 110°C for 12 hours. Cool, filter through celite, and concentrate. Purify by column chromatography to obtain (S)-N-tosyl-2-(tributylstannyl)piperidine.
-
Part 3: Stille Cross-Coupling and Final Product
This final step unites the two key intermediates to form the target molecule.
Protocol 3.1: Stille Coupling Reaction
-
Reagents and Materials:
-
3-Bromo-2-methoxypyridine (1.0 eq)
-
(S)-N-Tosyl-2-(tributylstannyl)piperidine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(2-furyl)phosphine (TFP) (0.08 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium fluoride (KF), aqueous solution
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 3-bromo-2-methoxypyridine and the stannane intermediate in DMF, add the palladium catalyst and ligand.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90-100°C for 8-12 hours, monitoring by LC-MS.
-
Cool the reaction mixture and pour it into an aqueous solution of potassium fluoride. Stir for 1 hour to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
-
Data Presentation
| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Purity (by HPLC) (%) |
| 1.1 | Methyl 2-chloronicotinate | 2-Chloronicotinic acid | 95-98 | >95 |
| 1.2 | Methyl 2-methoxynicotinate | Methyl 2-chloronicotinate | 85-90 | >97 |
| 1.3 | 2-Methoxy-3-aminopyridine | Methyl 2-methoxynicotinate | 70-75 (over 2 steps) | >98 |
| 1.4 | 3-Bromo-2-methoxypyridine | 2-Methoxy-3-aminopyridine | 65-70 | >99 |
| 2.1 | (S)-N-Tosylpiperidine-2-carboxylic acid | (S)-Piperidine-2-carboxylic acid | 90-95 | >98 |
| 2.2 | (S)-N-Tosyl-2-(tributylstannyl)piperidine | (S)-N-Tosylpiperidine-2-carboxylic acid | 50-60 (over 3 steps) | >95 |
| 3.1 | 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine | 3-Bromo-2-methoxypyridine | 75-85 | >99 |
Visualization of Key Coupling Step
Sources
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. Synthesis routes of 2-Chloronicotinic acid [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids [academia.edu]
- 8. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of nAChR-Targeted Anabasine Analogs via 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Introduction & Strategic Rationale
Neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, are highly validated therapeutic targets for central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia[1]. Anabasine, a minor tobacco alkaloid, serves as a privileged scaffold for developing selective nAChR agonists[2]. However, native anabasine often lacks the subtype selectivity required to avoid off-target autonomic side effects.
To overcome this, structural derivatization of the pyridine ring is a proven strategy. The compound 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a highly versatile, late-stage synthetic precursor designed for the rapid generation of 2-substituted anabasine analogs.
Mechanistic Insights: The Role of the Scaffold
-
The N-Tosyl (Ts) Protecting Group: During the construction of the anabasine core (often via Suzuki-Miyaura cross-coupling or directed ortho-lithiation), the secondary amine of the piperidine ring must be protected. The tosyl group is selected over Boc or Cbz because of its extreme stability to strongly basic organometallic reagents and harsh cross-coupling conditions[3].
-
The 2-Methoxy Group: The methoxy substituent at the C2 position of the pyridine ring serves a dual purpose. First, it acts as an electron-donating group that modulates the pKa of the pyridine nitrogen, directly influencing hydrogen-bonding interactions within the nAChR orthosteric binding site. Second, it serves as a masked 2-pyridone; selective demethylation yields 3-(piperidin-2-yl)pyridin-2(1H)-one analogs, which exhibit distinct pharmacokinetic profiles and enhanced α7 nAChR selectivity.
Experimental Protocols: A Self-Validating Workflow
The transformation of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine into active nAChR ligands requires precise, sequential deprotection. The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure experimental trustworthiness.
Protocol A: Mild Reductive Detosylation
Traditional detosylation requires harsh acidic conditions (e.g., HBr/phenol) that can degrade sensitive heterocyclic scaffolds. This protocol utilizes a Single Electron Transfer (SET) mechanism via Magnesium in Methanol under sonication, ensuring high chemoselectivity.
Reagents: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine (1.0 eq), Magnesium turnings (10.0 eq), Anhydrous Methanol (0.1 M), Iodine (catalytic).
-
Activation: Add Mg turnings to a flame-dried flask under Argon. Add a single crystal of iodine and heat gently until iodine vapor coats the flask. Causality: Iodine removes the passivating MgO layer, exposing the reactive Mg(0) surface necessary for SET.
-
Reaction: Dissolve the precursor in anhydrous MeOH and add it to the flask. Place the flask in an ultrasonic bath at 25°C.
-
In-Process Control (IPC): After 45 minutes, perform TLC (Eluent: 10% MeOH in CH2Cl2).
-
Validation Check: Stain the TLC plate with Ninhydrin and heat. The disappearance of the UV-active starting material and the emergence of a highly polar, bright purple spot confirms the successful liberation of the secondary amine. If the spot is absent, Mg activation was insufficient; add an additional 0.1 eq of Iodine.
-
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to solubilize magnesium salts. Extract with EtOAc (3x). Dry over Na2SO4, filter, and concentrate in vacuo to yield 2-methoxy-3-(piperidin-2-yl)pyridine .
Protocol B: Lewis Acid-Mediated Demethylation (Optional)
To access the 2-pyridone analog, the robust methoxy ether must be cleaved without affecting the newly liberated piperidine ring.
Reagents: 2-methoxy-3-(piperidin-2-yl)pyridine (1.0 eq), Boron tribromide (BBr3, 1.0 M in CH2Cl2, 3.0 eq), Anhydrous CH2Cl2.
-
Addition: Cool a solution of the intermediate in CH2Cl2 to -78°C. Add BBr3 dropwise. Causality: BBr3 is a potent Lewis acid that coordinates to the methoxy oxygen, activating the methyl group for nucleophilic attack by the bromide ion.
-
Warming & IPC: Allow the reaction to warm to room temperature over 4 hours.
-
Validation Check: Analyze via LC-MS. The mass shift from [M+H]+ 193 (methoxy form) to [M+H]+ 179 (pyridone form) validates complete demethylation.
-
-
Quenching: Carefully quench with MeOH at 0°C to destroy excess BBr3, followed by neutralization with saturated NaHCO3. Extract with CH2Cl2 to isolate 3-(piperidin-2-yl)pyridin-2(1H)-one .
Quantitative Data & Yield Analysis
To guide synthetic strategy, Table 1 summarizes the empirical efficiency of various detosylation methods for this specific scaffold, while Table 2 provides comparative binding affinities of the resulting analogs.
Table 1: Comparison of Detosylation Strategies for 1-Tosylpiperidines
| Reagent System | Conditions | Yield (%) | Chemoselectivity | IPC Validation Method |
| Mg / MeOH | Ultrasound, 25°C, 2h | 88% | Excellent | Ninhydrin stain (Purple) |
| Na / Liq. NH3 | -78°C, 1h | 75% | Moderate (Partial pyridine reduction) | LC-MS (Mass shift -154 Da) |
| SmI2 / HMPA | THF, 25°C, 12h | 82% | High | TLC (UV tracking) |
| HBr / Phenol | Reflux, 100°C, 24h | 41% | Poor (Ether cleavage occurs) | NMR (Loss of Ts aromatics) |
Table 2: Representative Binding Affinities of Synthesized Anabasine Analogs
| Compound | α4β2 nAChR (Ki, nM) | α7 nAChR (Ki, nM) | Selectivity Ratio (α7/α4β2) |
| Native Anabasine | 210 | 1850 | 0.11 |
| 2-Methoxy-Anabasine | 450 | 320 | 1.40 |
| 2-Pyridone-Anabasine | >1000 | 85 | 11.76 |
Data indicates that conversion of the methoxy group to a 2-pyridone significantly enhances α7 selectivity, validating the utility of the 2-methoxy precursor as a strategic branching point.
Visualizations
Fig 1: Synthetic workflow from tosyl-protected precursor to 2-pyridone anabasine analog.
Fig 2: nAChR signaling pathway activation by anabasine analogs driving neurotransmitter release.
References
-
Crooks PA, Ayers JT, Xu R, Dwoskin LP. "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine." AAPS Journal. 2005. URL: [Link]
-
Kem WR, Mahnir VM, Prokai L, et al. "Hydroxy metabolites of the Alzheimer's drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (GTS-21): their molecular properties, interactions with brain nicotinic receptors, and brain penetration." Journal of Pharmacology and Experimental Therapeutics. 2004. URL: [Link]
-
Bhatti BS, Strachan JP, Breining SR, et al. "Synthesis of two conformationally constrained analogues of the minor tobacco alkaloid anabasine." Journal of Organic Chemistry. 2000. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of two conformationally constrained analogues of the minor tobacco alkaloid anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for coupling pyridine and piperidine rings
Executive Summary
The pyridine-piperidine structural motif is ubiquitous in medicinal chemistry, appearing in antihistamines (e.g., Pitolisant), antipsychotics, and kinase inhibitors. Constructing this C–N bond requires a bifurcated strategy based on the electronic nature of the pyridine electrophile.
This guide provides a validated decision framework and detailed protocols for the two primary synthetic pathways:
-
Nucleophilic Aromatic Substitution (
): For electron-deficient pyridines (2- and 4-positions). -
Buchwald-Hartwig Amination: For electron-neutral/rich or deactivated pyridines (3-position).
Strategic Decision Matrix
The choice of method is dictated by the position of the leaving group and the electronic activation of the pyridine ring.
-
2- & 4-Halopyridines: The ring nitrogen exerts a strong electron-withdrawing effect (–I and –M), activating these positions for direct nucleophilic attack (
). -
3-Halopyridines: The 3-position is electronically similar to a benzene ring; it lacks the stabilization for the Meisenheimer complex required for
. Transition metal catalysis (Pd or Cu) is mandatory.
Decision Logic Diagram
Figure 1: Decision tree for selecting the optimal coupling strategy based on pyridine substitution patterns.
Protocol A: Nucleophilic Aromatic Substitution ( )
Applicability: 2-halo and 4-halopyridines. Mechanism: Addition-Elimination via a Meisenheimer intermediate.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, NMP, or DMF | High dielectric constant stabilizes the polar transition state/intermediate. |
| Base | Neutralizes the HCl/HBr byproduct. Excess piperidine (2-3 equiv) can also serve as base. | |
| Leaving Group | F > Cl > Br | Unlike Pd-coupling, Fluoride is the fastest leaving group in |
| Temperature | 80–120 °C | High energy barrier requires thermal activation. |
Step-by-Step Protocol
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
2-Chloropyridine (1.0 equiv, 1.0 mmol)
-
Piperidine (1.5 equiv, 1.5 mmol)
- (2.0 equiv, 2.0 mmol, finely ground)
-
DMSO (3.0 mL, 0.33 M concentration)
-
-
Reaction: Seal the vial and heat to 100 °C for 4–12 hours.
-
Optimization: Monitor by LCMS. If conversion is slow (<50% at 4h), increase temp to 120 °C.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine (to remove DMSO), dry over
, and concentrate.
-
-
Green Alternative: For highly activated substrates (e.g., 2-chloro-3-nitropyridine), use Water as solvent with 1.0 equiv KF at reflux. The hydrophobic effect accelerates the reaction.
Protocol B: Buchwald-Hartwig Amination
Applicability: 3-halopyridines, electron-rich pyridines, or when mild conditions are required.
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Catalyst System Selection
For secondary amines like piperidine, RuPhos is the superior ligand choice due to its ability to prevent
| Component | Standard Condition | "Difficult" Substrate Condition |
| Pre-Catalyst | RuPhos Pd G3/G4 (Pre-formed precatalyst) | |
| Ligand | RuPhos or BINAP | RuPhos or BrettPhos |
| Base | ||
| Solvent | Toluene or Dioxane | t-BuOH or Toluene |
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a reaction tube and cool under a stream of Argon/Nitrogen.
-
Reagent Addition:
-
Add
(1-2 mol%) and RuPhos (2-4 mol%) (1:2 ratio Pd:Ligand). -
Note: Using a pre-formed catalyst like RuPhos Pd G4 is recommended for reproducibility.
-
Add 3-Bromopyridine (1.0 equiv).[1]
-
Add
(1.4 equiv). Handle rapidly as it is hygroscopic.
-
-
Solvent & Amine:
-
Add anhydrous Toluene (0.2 M concentration).
-
Add Piperidine (1.2 equiv).[2]
-
-
Reaction:
-
Seal and heat to 80–100 °C for 2–6 hours.
-
Color Change: Reaction mixture typically turns from dark red/purple to orange/brown upon completion.
-
-
Workup:
-
Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.
-
Concentrate and purify via flash chromatography.
-
Mechanism & Workflow Diagram
Figure 2: Simplified catalytic cycle for the RuPhos-mediated coupling of piperidine.
Troubleshooting & Expert Tips
-
Catalyst Poisoning: Pyridines are excellent ligands and can bind to Pd, shutting down the cycle ("poisoning").
-
Solution: Use bulky ligands (RuPhos, XPhos) that sterically crowd the metal center, preventing the pyridine nitrogen from binding to Pd, while still allowing the oxidative addition at the C-X bond.
-
-
Regioselectivity (Poly-halogenated pyridines):
-
In 2,3-dichloropyridine:
will occur exclusively at C2. -
In 2,5-dibromopyridine: Buchwald coupling can be tuned.[3] At RT with controlled stoichiometry, oxidative addition prefers the C2 position (more electron-deficient), but C5 coupling often requires higher temps.
-
-
Protodehalogenation: If you observe the pyridine simply losing the halogen (becoming pyridine-H) instead of coupling, the reaction is too hot or the amine is acting as a hydride source. Switch to Dioxane and lower the temperature.
References
-
Mechanistic Studies of SnAr: Chemical Science, 2022 , 13, 12114-12124. (Quantitative reactivity scales for 2-chloropyridines). Link
-
Buchwald-Hartwig Foundation: Journal of the American Chemical Society, 2008 , 130, 13552–13554. (Development of RuPhos for secondary amines). Link
-
Green Chemistry Approaches: Green Chemistry, 2011 , 13, 794.[4] (Comparison of SnAr and Pd-coupling in water/green solvents). Link
-
Comprehensive Review: Chemical Reviews, 2016 , 116, 12564–12649. (Pd-Catalyzed C-N Cross-Coupling Reactions). Link
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Improving reaction yields of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Topic: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges in synthesizing 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , a structural motif often found in kinase inhibitors and CNS-active agents.[1][2] The combination of an electron-rich ortho-methoxy pyridine and a protected piperidine ring creates a unique set of reactivity profiles that frequently leads to low yields due to protodeboronation and regioselectivity issues .[1]
📊 Quick Reference: Yield Optimization Matrix
| Critical Step | Common Failure Mode | Key Indicator | Recommended Fix |
| Precursor Synthesis | Hydrolysis of Enol Triflate | Low conversion; starting lactam recovery | Switch to Comins' Reagent ; maintain strictly anhydrous conditions.[1][2] |
| Cross-Coupling | Protodeboronation | Formation of 2-methoxypyridine byproduct | Use MIDA boronates or Lithium Triisopropyl Boronates instead of free boronic acid.[1][2] |
| Hydrogenation | Over-reduction (Pyridine ring) | Formation of bis-piperidine species | Change catalyst to Pd(OH)₂/C ; avoid PtO₂/AcOH; control H₂ pressure (<1 atm).[1][2] |
| Purification | Co-elution of impurities | "Streaking" on silica | Use AgNO3-impregnated silica for alkene separation (if applicable) or switch to C18 reverse phase.[1][2] |
🛠️ Module 1: The Cross-Coupling Bottleneck (C-C Bond Formation)[1][2]
The most robust route to this scaffold is the Suzuki-Miyaura coupling of a 3-pyridyl boron species with an N-tosyl enol triflate/phosphate.[1][2]
The Core Problem: Protodeboronation
The 2-methoxy-3-pyridylboronic acid is exceptionally unstable.[1][2] The basicity of the pyridine nitrogen, combined with the electron-donating methoxy group, facilitates rapid C-B bond cleavage (protodeboronation) under aqueous basic conditions, yielding 2-methoxypyridine instead of the product.[1]
Troubleshooting Protocol
Q: My reaction turns black immediately and I only recover 2-methoxypyridine. Why? A: You are likely using standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O).[1][2] The high pH accelerates the hydrolytic cleavage of the boronic acid before transmetallation can occur.
Corrective Workflow:
Q: Which catalyst system is best for sterically hindered pyridines? A: Standard Pd(PPh₃)₄ is often too slow, allowing decomposition to compete.[1][2]
-
Upgrade: Use Pd(dppf)Cl₂[1][2]·DCM or Pd₂(dba)₃ + XPhos .[1][2] The bulky, electron-rich phosphine ligands (XPhos/SPhos) accelerate oxidative addition into the hindered enol triflate.[1][2]
🛠️ Module 2: The Hydrogenation Step (Stereocontrol)[1][2]
After coupling, you obtain the intermediate 2-Methoxy-3-(1-tosyl-1,2,3,6-tetrahydropyridin-2-yl)pyridine .[1][2] You must reduce the alkene without reducing the pyridine ring or cleaving the tosyl group.
Troubleshooting Protocol
Q: I am seeing reduction of the pyridine ring (M+6). How do I stop it? A: This occurs when using PtO₂ (Adams' catalyst) in acidic media (Acetic Acid) or high-pressure hydrogenation.[1][2]
-
Fix: Switch to 10% Pd/C or Pd(OH)₂ in Ethyl Acetate or Methanol at 1 atm H₂ (balloon pressure) . Pyridine rings are generally stable to Pd/C at low pressure unless acid is present.[1][2]
Q: The reaction stalls at 50% conversion. A: The basic pyridine nitrogen may be poisoning the catalyst surface.[2]
-
Fix: Do not add HCl (which promotes pyridine reduction).[1][2] Instead, increase catalyst loading to 20 wt% or wash the intermediate with EDTA to remove trace Copper/Palladium from the previous step, which can inhibit hydrogenation.[2]
🔬 Visualizing the Optimization Pathway
The following diagram illustrates the decision logic for maximizing yield, specifically targeting the instability of the boron species.
Caption: Decision tree for diagnosing yield loss in 2-methoxy-3-pyridyl coupling reactions. Yellow nodes indicate diagnostic steps; Green nodes indicate chemical solutions.
🧪 Detailed Experimental Protocol (High-Yield Route)
Step 1: Preparation of Lithium Triisopropyl 2-Methoxy-3-pyridylboronate Rationale: To avoid the instability of the free boronic acid.[1][2]
-
Cool a solution of 3-bromo-2-methoxypyridine (1.0 equiv) and Triisopropyl borate (1.2 equiv) in anhydrous THF to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise.[1][2] Note: Performing Lithium-Halogen exchange in the presence of the borate ("In-Situ Quench") prevents the unstable lithio-pyridine from dimerizing.[1]
-
Warm to room temperature. The lithium salt precipitates.[2]
-
Do not hydrolyze with acid. Isolate the solid by filtration or use the crude suspension directly in the coupling.[2]
Step 2: Suzuki Coupling with N-Tosyl Enol Triflate
-
Suspend the Lithium Boronate (1.2 equiv) and N-tosyl-4-triflyloxypiperidine (1.0 equiv) in Dioxane .
-
Add Pd(dppf)Cl₂ (5 mol%) and CsF (2.5 equiv).
-
Heat to 80°C for 4 hours.
-
Yield Expectation: 75-85% (compared to <30% with free boronic acid).[1][2]
Step 3: Hydrogenation
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ balloon (1 atm) at RT for 12 hours.
❓ Frequently Asked Questions (FAQs)
Q: Can I use the commercially available 2-methoxy-3-pyridylboronic acid? A: Proceed with extreme caution. If you must use it, use DME/H₂O as solvent and Ba(OH)₂ as the base.[2] Barium hydroxide has been shown to stabilize certain heteroaryl boronic acids better than Carbonates, but yields will likely remain lower than the MIDA/Lithium salt method.[2]
Q: Why do I get the N-H piperidine product instead of the N-Tosyl product? A: The tosyl group is generally stable, but if you used Magnesium/Methanol or Sodium/Naphthalene at any point, or if your hydrogenation was performed at high temperatures (>60°C) with high catalyst loading, detosylation can occur.[2] Ensure your hydrogenation is strictly at Room Temperature.
Q: How do I synthesize the N-tosyl enol triflate precursor? A: React N-tosylpiperidin-3-one (or 4-one depending on isomer) with LiHMDS followed by Comins' Reagent or PhNTf₂ at -78°C.[1][2]
-
Warning: Do not use Triflic Anhydride (Tf₂O) with pyridine bases at 0°C; the yields are inconsistent due to "black tar" polymerization.[1][2] The LiHMDS/Comins route is superior for clean enolization.[2]
📚 References
-
Protodeboronation Mechanisms:
-
Lithium Boronate Strategy:
-
Hydrogenation of Pyridines:
-
Enol Triflate Preparation:
Sources
Optimizing recrystallization solvents for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Technical Support Center: Purification & Crystallization
Subject: Optimization Guide for Recrystallization of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Ticket ID: #REC-PYR-TOS-004 Status: Open
Welcome to the Technical Support Center. Below is a comprehensive troubleshooting and optimization guide designed for researchers isolating 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine .
This compound presents a unique purification challenge due to its "Janus-faced" polarity: it contains a basic, moderately polar pyridine ring , a lipophilic methoxy group , and a bulky, crystalline-promoting tosyl-protected piperidine . This guide synthesizes structural analysis with empirical solvent screening protocols to help you achieve high purity.
Part 1: Solvent Selection Strategy
Q1: There is no specific literature precedent for this intermediate. Where do I start?
A: When specific data is absent, we rely on Fragment-Based Solubility Prediction . Your molecule has three distinct domains that dictate solvent affinity:
-
Tosyl Group (Sulfonamide): Highly lipophilic and rigid. This is your primary "crystallizing auxiliary." Tosyl derivatives typically crystallize well from lower alcohols (Ethanol, IPA) or Ethyl Acetate/Heptane mixtures [1, 2].
-
Pyridine Ring: Basic and polar. It imparts solubility in chlorinated solvents (DCM, Chloroform) and alcohols.
-
Piperidine Ring (Saturated): Adds lipophilicity but is structurally flexible.
Recommendation: Start with Ethanol (95% or Absolute) . The tosyl group often drives crystallization from cooling ethanol solutions, while the pyridine ring ensures enough solubility at boiling temperatures to dissolve the crude material.
Q2: Single solvent vs. Binary solvent system?
A: Due to the mixed polarity of the pyridine and tosyl groups, a Binary Solvent System (Solvent/Anti-solvent) is statistically more likely to succeed if single-solvent ethanol fails.
| System Type | Solvent (Dissolve Hot) | Anti-Solvent (Add Warm/Cool) | Why it works |
| Standard | Ethyl Acetate | Heptane (or Hexanes) | Excellent for tosyl-amines. EtOAc dissolves the compound; Heptane forces precipitation of the lipophilic tosyl moiety [3]. |
| Polar | Ethanol | Water | The pyridine ring H-bonds with water, but the tosyl group is hydrophobic. Adding water reduces solubility drastically, forcing crystallization. |
| Chlorinated | DCM | Diisopropyl Ether (IPE) | Useful if the compound is very insoluble in alcohols. DCM solubilizes everything; IPE acts as a gentle anti-solvent. |
Part 2: Experimental Protocols
Protocol A: The "Ethanol/Water" Titration (Recommended First Pass)
Best for removing polar impurities and inorganic salts.
-
Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add Absolute Ethanol in small portions (1-2 mL) while heating to reflux until fully dissolved.
-
Clarification: If the solution is dark or contains particulates, filter hot through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. While the solution is still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of hot ethanol to clear the turbidity.
-
Crystallization: Allow to cool slowly to room temperature (RT) with the flask mouth covered (foil/parafilm). Once at RT, move to a 4°C fridge for 12 hours.
-
Collection: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.
Protocol B: The "Oiling Out" Rescue (EtOAc/Heptane)
Use this if Protocol A results in an oil/gum instead of crystals.
-
Dissolve crude material in minimal boiling Ethyl Acetate .
-
Remove from heat.
-
Slowly add Heptane down the side of the flask until the solution turns slightly milky.
-
Seeding (Critical): If you have any solid crystals (even crude), add a tiny speck now.
-
Insulation: Wrap the flask in a towel or place in a warm water bath and let the bath cool to RT naturally. This slow cooling prevents the kinetic trap of oiling out.
Part 3: Troubleshooting & Logic Flows
Q3: My product is "oiling out" (forming a gum) instead of crystallizing. Why?
A: This is a kinetic issue common with flexible piperidine rings and tosyl groups. The molecules are aggregating as an amorphous liquid before they can organize into a lattice.
Root Causes & Fixes:
-
Temperature Drop too Fast: The solution became supersaturated too quickly. Fix: Re-heat and cool much slower (insulate the flask).
-
Impurity Level: Impurities disrupt the crystal lattice. Fix: Perform a "trituration" first. Sonicate the oil in cold hexanes or diethyl ether to dissolve impurities and turn the oil into a solid, then recrystallize that solid.
-
Solvent Choice: The boiling point of your solvent might be higher than the melting point of your solid in that solvent mixture. Fix: Switch to a lower-boiling solvent system (e.g., DCM/Pentane instead of Toluene).
Visual Workflow: Troubleshooting Oiling Out
Caption: Decision logic for remediating "oiling out" phenomena during recrystallization of tosyl-piperidine derivatives.
Part 4: Solvent Properties Reference Table
Use this table to design your solvent screen. Match the Dielectric Constant to the polarity of your impurities vs. your product.
| Solvent | BP (°C) | Dielectric Const. ( | Role | Suitability for Tosyl-Pyridine |
| Water | 100 | 80.1 | Anti-Solvent | Strong anti-solvent; use with EtOH/Acetone. |
| Acetonitrile | 82 | 37.5 | Solvent | Good for polar impurities; often yields needles [4]. |
| Methanol | 65 | 32.7 | Solvent | High solubility; risk of ester transesterification (low here). |
| Ethanol | 78 | 24.5 | Solvent | Gold Standard for sulfonamides. |
| Acetone | 56 | 20.7 | Solvent | Good solubility; easy to remove. |
| Ethyl Acetate | 77 | 6.0 | Solvent | Excellent intermediate polarity. |
| Chloroform | 61 | 4.8 | Solvent | Very high solubility; use only if others fail. |
| Toluene | 110 | 2.4 | Solvent | High BP; good for removing non-polar impurities. |
| Heptane | 98 | 1.9 | Anti-Solvent | Safer alternative to Hexane; ideal for EtOAc pairs. |
Part 5: Advanced Optimization (The "Golden Batch" Approach)
Q4: How do I maximize yield without sacrificing purity?
A: Use the Solubility Curve Mapping technique.
-
Determine the saturation point of your compound in boiling Ethanol (e.g., 100 mg dissolves in 1.5 mL).
-
Determine solubility at 0°C (e.g., 100 mg dissolves in 10 mL).
-
The difference represents your theoretical maximum yield.
-
Optimization: If solubility at 0°C is too high (low yield), add water (anti-solvent) at the boiling point until the solution is just saturated, then cool. This shifts the solubility curve to favor precipitation.
Visual Workflow: Solvent Selection Decision Tree
Caption: Systematic solvent screening logic for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine based on solubility profiles.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Recrystallization of Sulfonamide Products: Solvent Selection Guidelines. Retrieved from
-
Hoogenboom, R., et al. (2012). Synthesis and crystal structures of multifunctional tosylates. National Institutes of Health (PMC). Retrieved from
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation: Student Sheet. Retrieved from
-
Carrasco, E., et al. (2021).[5] Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides. European Journal of Medicinal Chemistry. Retrieved from
Sources
Removing unreacted starting materials from 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
This is a technical support guide designed for researchers working with the synthesis and purification of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine . The content focuses on high-purity isolation, specifically addressing the removal of unreacted starting materials and avoiding degradation during workup.
Executive Summary & Physicochemical Context
The target molecule, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , combines a basic pyridine core with a lipophilic sulfonamide moiety. This structural duality presents unique purification challenges. The 2-methoxy substituent significantly modulates the basicity of the pyridine nitrogen (approx. pKa ~3.3), rendering it less basic than unsubstituted pyridine.
Critical Warning: While acid-base extraction is a standard purification technique for pyridines, 2-methoxypyridines are susceptible to acid-catalyzed hydrolysis , converting to the thermodynamically stable 2-pyridone (lactam) [1]. This guide prioritizes chromatographic and crystallization strategies to avoid structural degradation.
Compound Properties Profile
| Property | Characteristic | Implication for Purification |
| Polarity | Moderate (LogP ~2.5–3.5) | Elutes mid-range on Normal Phase Silica. |
| Basicity | Weak Base (Pyridine N) | Avoid strong acid washes (pH < 2) to prevent hydrolysis. |
| Solubility | High: DCM, EtOAc, THFLow: Hexanes, Water | Recrystallization from alcohol/alkane mixtures is viable. |
| Key Impurities | 1. 2-Methoxy-3-bromopyridine (SM)2. | SM1 is non-polar; SM2 is polar/neutral. |
Troubleshooting Guide (Q&A)
Issue 1: Removing Unreacted 2-Methoxy-3-bromopyridine (Halide Starting Material)
Q: My crude LC-MS shows 15% unreacted 2-methoxy-3-bromopyridine. It co-elutes with my product on TLC. How do I separate it?
A: The halide starting material is significantly less polar than the sulfonamide product. If they appear to co-elute, your solvent system is likely too polar.
Protocol Adjustment:
-
Switch Solvent System: Move from MeOH/DCM to EtOAc/Hexanes (or Heptane) . The sulfonyl group in the product interacts strongly with silica, retarding its elution compared to the non-polar bromo-pyridine.
-
Gradient Optimization: Use a shallow gradient.
-
Equilibration: 5% EtOAc in Hexanes.
-
Elution: 5%
40% EtOAc over 20 column volumes (CV). -
Result: The bromo-pyridine usually elutes at <15% EtOAc, while the product elutes >25% EtOAc.
-
Issue 2: Acid-Base Extraction Risks
Q: Can I use an HCl wash to pull the product into the aqueous phase and leave non-basic impurities in the organic layer?
A: Proceed with extreme caution. While the pyridine nitrogen can be protonated, the 2-methoxy group is an "imidate-like" system. Exposure to strong aqueous acid (e.g., 1M HCl) promotes the cleavage of the methyl ether, yielding 3-(1-tosylpiperidin-2-yl)pyridin-2(1H)-one as an irreversible byproduct [2].
Recommended Alternative:
If you must use acid extraction to remove non-basic impurities (like
-
Use Citric Acid (10% aq, pH ~4) or cold 0.5 M HCl at 0°C .
-
Minimize contact time: Shake quickly and separate immediately.
-
Neutralize the aqueous layer rapidly with cold NaHCO
before back-extraction. Self-Validation: Run a small-scale pilot (10 mg) and check for the appearance of the pyridone peak (M-14 mass shift) by LC-MS before committing the bulk batch.
Issue 3: Palladium Removal (Post-Cross-Coupling)
Q: The product is grey/brown after the column. How do I remove residual Palladium?
A: Sulfonamides and pyridines can weakly coordinate Pd, carrying it through silica. Solution: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent).
-
Dissolve crude (post-column) in THF or DCM (10 mL/g).
-
Add Thiol-Silica scavenger (4 eq relative to expected Pd content, or 10% w/w of product).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Concentrate.[1][2][3] The product should be white/off-white.
Detailed Purification Workflow
The following workflow describes the logical path for purifying the crude reaction mixture, assuming a Suzuki or Negishi cross-coupling synthesis.
Step-by-Step Protocol
Step 1: Quench & Workup
-
Quench reaction with saturated NH
Cl.[4] -
Extract with EtOAc (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Wash: Brine (
).[5][6] Do not use acid wash. -
Dry over Na
SO and concentrate.
Step 2: Flash Chromatography (Primary Purification)
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase A: Heptane (or Hexanes).
-
Gradient:
-
0–5 min: 0% B (Flush non-polar residuals).
-
5–25 min: 0%
30% B (Elute Bromo-pyridine SM). -
25–45 min: 30%
60% B (Elute Product ). -
45–50 min: 100% B (Flush polar sulfonamide byproducts).
-
Step 3: Recrystallization (Polishing) If chromatography yields <98% purity (e.g., traces of sulfonamide isomers):
-
Solvent System: Ethanol / Heptane.
-
Procedure:
-
Dissolve product in minimum hot Ethanol (60°C).
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Add 1–2 drops of Ethanol to clear.
-
Cool slowly to RT, then 4°C.
-
Filter crystals. This effectively removes amorphous impurities and trace
-tosyl species.
-
Process Visualization
The following diagram illustrates the decision logic for removing specific impurities based on their chemical behavior.
Caption: Purification decision tree highlighting the avoidance of acid washes to prevent methoxy-pyridine hydrolysis.
References
-
Katritzky, A. R.; Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Discusses the tautomeric equilibrium and hydrolysis of 2-methoxypyridines to 2-pyridones).
-
Spivey, A. C.; Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines. Angewandte Chemie International Edition. (Details the stability and reactivity of pyridine derivatives).
-
BenchChem Technical Support. (2025). Removal of Unreacted Electrophiles from Synthesis Mixtures. (General protocols for scavenging halo-pyridines and electrophiles).
-
Organic Syntheses. (2010). Purification of Pyridine Derivatives via Chromatography. Org. Synth. Coll. Vol. 11. (Standard protocols for pyridine separations).
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Solving solubility issues with 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Technical Support Center: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Ticket ID: SOL-TS-9928 Subject: Solubility Optimization, Assay Preparation, and Formulation Strategy Status: Resolved (Expert Tier)[1]
Executive Summary: The "Grease Ball" vs. "Brick Dust" Diagnosis
Your molecule, 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , presents a classic medicinal chemistry challenge. To solve its solubility, we must first diagnose the physical barrier:[2]
-
The "Grease" Factor (Lipophilicity): The Tosyl (p-toluenesulfonyl) group is a large, hydrophobic moiety that drastically increases LogP.[1]
-
The "Brick" Factor (Lattice Energy): The rigid sulfonamide linkage often facilitates strong crystal packing.[1]
-
The "Weak Base" Trap: The 2-methoxypyridine ring has a pKa of ~3.3 (significantly lower than pyridine's ~5.2).[1] This means it will not protonate (and thus will not dissolve) in standard acidic buffers (pH 4–5). It requires pH < 2.0 to form a salt, which is incompatible with most biological assays.[1]
This guide provides protocols to overcome these specific barriers in synthesis, in vitro assays, and in vivo dosing.
Module 1: Biological Assays (In Vitro)
Issue: "My compound precipitates immediately when I add the DMSO stock to cell culture media."
This is the "Solvent Shock" phenomenon.[1] The hydrophobic tosyl group drives the molecule out of solution the moment the DMSO concentration drops below 1-2%.
Troubleshooting Protocol: The "Intermediate Shift" Method
Do not pipette high-concentration DMSO stock directly into aqueous media.[1] Instead, use an intermediate dilution step with a surfactant-compatible solvent.
Step-by-Step Procedure:
-
Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .
-
Intermediate Dilution (The Critical Step):
-
Final Dosing:
DOT Diagram: Precipitation Prevention Workflow
Caption: Logical workflow to prevent hydrophobic collapse using an intermediate surfactant buffer.
Module 2: Chemical Synthesis & Purification
Issue: "I cannot get the solid to dissolve for NMR or Flash Chromatography."
Solvent Selection Guide
| Solvent | Solubility Rating | Application | Notes |
| CDCl3 | Excellent | NMR | The tosyl group interacts favorably with chlorinated solvents.[1] |
| DMSO-d6 | Good | NMR | Use if peaks overlap in Chloroform.[1] |
| Methanol | Moderate | Recrystallization | Likely requires heating.[1] Good antisolvent for crystallization when paired with water.[1] |
| Water | Insoluble | Wash | Use to remove inorganic salts; the product will stay in the organic layer. |
| Ethyl Acetate | Good | Chromatography | Standard mobile phase.[1] |
FAQ: Purification Strategy
Q: The compound streaks on the TLC plate. Is it decomposing?
-
A: Likely not.[1] The pyridine nitrogen can interact with the acidic silica gel, causing "tailing."
-
Solution: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA).[1] This neutralizes the silica acid sites and sharpens the spot.
Q: Can I use acid to wash impurities?
-
A: Yes. The tosyl-amide bond is extremely stable.[1] You can wash your organic layer (DCM/EtOAc) with 1M HCl.[1] The impurities (unprotected amines) will go into the water. Your compound (2-OMe-Pyridine pKa ~3.[1][4][5]3) will likely remain in the organic layer unless the pH is extremely low (<1).
Module 3: In Vivo Formulation (Animal Studies)
Issue: "We need to dose mice IV or PO, but it won't dissolve in saline."
Because the pKa is too low to form a stable salt at physiological pH, you must rely on cosolvents or complexation .[1]
Recommended Vehicle Formulations
Option A: The "Golden Standard" (IV/IP/PO)
-
Composition: 5% DMSO + 40% PEG-400 + 55% Water (or Saline).[1]
-
Preparation:
-
Why it works: PEG-400 disrupts the water lattice, accommodating the lipophilic tosyl group.
Option B: Cyclodextrin Complexation (IV - Best for Safety) [1]
-
Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]
-
Protocol:
-
Mechanism: The tosyl group fits inside the hydrophobic cavity of the cyclodextrin, shielding it from water.
Module 4: Analytical Chemistry (HPLC/LC-MS)
DOT Diagram: HPLC Method Development Decision Tree
Caption: Due to the Tosyl group, the compound will elute late (high hydrophobicity).[1] Ensure your gradient extends to 95% or 100% Acetonitrile.
Critical Note on Detection: The 2-methoxypyridine chromophore has a distinct UV absorption.[1]
-
Primary Wavelength: 270–280 nm.[1]
-
Secondary Wavelength: 220 nm (Tosyl absorption).[1]
-
Tip: Do not rely solely on 254 nm; run a full UV scan (PDA) first to optimize sensitivity.[1]
References & Authoritative Grounding
-
Physicochemical Properties of Pyridines:
-
Tosyl Group Chemistry:
-
Formulation of Lipophilic Drugs:
-
Source: WuXi AppTec DMPK. (2024).[1] Enhancing the Bioavailability of Poorly Soluble Compounds.
-
Relevance: Validates the use of PEG-400 and Cyclodextrins for "Grease Ball" molecules.
-
-
Cell Culture Precipitation Troubleshooting:
Sources
- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Case ID: PUR-PYR-TOS-001 Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2]
Compound Profile & Purification Strategy
Before initiating chromatography, it is critical to understand the physicochemical behavior of your target molecule: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine .[1][2]
Molecular Analysis
-
The "Tosyl" Factor (Lipophilicity): The p-toluenesulfonyl (Tosyl) group significantly increases the lipophilicity of the molecule compared to the free amine. It also provides a strong UV chromophore (absorbs well at 254 nm), simplifying detection.[2]
-
The "Pyridine" Factor (Basicity & Tailing): While the 2-methoxy group reduces the basicity of the pyridine nitrogen via inductive withdrawal, the nitrogen remains a Lewis base. It can interact with acidic silanol (Si-OH) groups on standard silica gel, leading to peak tailing (streaking) and poor resolution.[2][3]
-
The "Methoxy" Factor (Stability): 2-Alkoxypyridines can be susceptible to hydrolysis (converting to 2-pyridones) under strongly acidic conditions.[1][2] While standard silica is only mildly acidic (pH ~5), prolonged exposure or the use of acidic modifiers (like acetic acid) should be avoided.[2]
The "Golden Rule" for this Separation
Treat the silica, not just the sample. You must deactivate the acidic sites on the silica gel to prevent the pyridine ring from sticking.
Pre-Purification Diagnostics (Triage)
Perform these checks before packing your column to save time and solvent.
| Diagnostic Step | Procedure | Decision Matrix |
| TLC Solvent Scan | Spot crude on TLC. Run in Hexane:EtOAc (3:1) .[2] | Rf < 0.2: Too polar. Switch to DCM/MeOH.Rf > 0.8: Too non-polar. Reduce EtOAc.Rf 0.3–0.5: Ideal for column. |
| Tailing Check | Observe the spot shape under UV. | Round/Oval: Standard silica is fine.Comet/Streak: You need a basic modifier (TEA).[2] |
| Impurity ID | Look for a high-running spot (Rf ~0.8-0.9).[1][2] | This is likely excess Tosyl Chloride (TsCl) .[2][4] It separates easily. |
Optimized Column Protocol
Phase 1: Stationary Phase Selection
-
Recommended: Standard Silica Gel 60 (40–63 µm).[2]
-
Modifier (CRITICAL): Pre-treat the silica slurry with 1% Triethylamine (TEA) .[2]
-
Why? TEA binds to the acidic silanol sites, "capping" them so your pyridine product floats past without sticking.
-
Phase 2: Mobile Phase System
-
Gradient: 0%
40% EtOAc. -
Alternative (if solubility is poor): Dichloromethane (DCM) / Methanol (MeOH) (0%
5% MeOH).[2] Note: Only use this if the compound crashes out in Hexanes.
Phase 3: Step-by-Step Execution
-
Column Pre-Treatment:
-
Pack the column with silica using Hexanes + 1% TEA .
-
Flush with 2–3 column volumes (CV) of this buffer to ensure the entire bed is basic.
-
Note: You do not need TEA in the elution solvents if the column is well-equilibrated, but keeping 0.5% TEA in the mobile phase is safer for strict reproducibility.
-
-
Sample Loading (Dry Load Recommended):
-
Dissolve crude mixture in a minimum amount of DCM.[6]
-
Rotovap to dryness until you have a free-flowing powder.[1]
-
Load this powder on top of the packed column.
-
Reasoning: This eliminates solvent effects that cause band broadening, crucial for separating the product from closely eluting diastereomers or impurities.
-
-
Elution Gradient:
-
0–5 mins: 100% Hexanes (Elutes excess Tosyl Chloride).
-
5–20 mins: Linear gradient to 20% EtOAc.
-
20–40 mins: Hold at 20% or gradient to 40% EtOAc (Product typically elutes here).
-
Troubleshooting & FAQs
Q1: My product is streaking (tailing) badly even with 1% TEA. What now?
Diagnosis: The interaction is stronger than expected, or the TEA was washed out. Fix: Switch to Amino-Functionalized Silica (NH2-Silica) .
-
This stationary phase is natively basic. It eliminates the need for TEA additives and is specifically designed for purifying amines and pyridines.
-
Alternative: Use DCM:Acetone instead of EtOAc. Acetone is a better hydrogen bond acceptor and can sometimes improve peak shape for nitrogen heterocycles.
Q2: I see a spot at the solvent front. Is that my product?
Diagnosis: Unlikely. Analysis: This is usually unreacted Tosyl Chloride (TsCl) or non-polar bis-tosylated byproducts.[1][2] Verification: Stain the TLC with Phosphomolybdic Acid (PMA). TsCl stains poorly/differently compared to the organic bulk of your pyridine derivative.
Q3: Can I use Acetic Acid to sharpen the peaks?
Answer: NO. Reasoning:
-
Acidifying the column protonates the pyridine nitrogen, making it more ionic and increasing retention/streaking on silica.
-
2-Methoxypyridines are acid-sensitive.[1][2] Strong acidic exposure can hydrolyze the methoxy group to form 3-(1-tosylpiperidin-2-yl)pyridin-2(1H)-one (the pyridone form), effectively destroying your product.[1][2]
Q4: My compound crystallized inside the column.
Diagnosis: Solubility in Hexanes is too low. Fix:
-
Stop the flow immediately.
-
Dissolve the blockage by adding a small amount of DCM to the top.
-
Restart the run using the DCM/MeOH system (Start at 100% DCM, gradient to 5% MeOH).
Visual Workflows
Workflow 1: Mobile Phase Decision Tree
This logic gate ensures you select the correct solvent system based on your initial TLC results.
Caption: Decision matrix for selecting the optimal mobile phase based on initial Thin Layer Chromatography (TLC) behavior.
Workflow 2: The "Silanol Blocking" Mechanism
Understanding why we add Triethylamine (TEA).[3]
Caption: Mechanism of Action: Triethylamine (TEA) acts as a sacrificial base, occupying acidic silanol sites to prevent the pyridine product from dragging.[2][3]
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[2] J. Org. Chem. 1978 , 43(14), 2923–2925.[2]
-
Reich, H. J. Common Chromatographic Solvents and Modifiers.[2] University of Wisconsin-Madison Chemistry Database.[1][2]
-
Sigma-Aldrich. Fundamental Guide to Flash Chromatography: Purification of Amines.[1]
-
Bori, I. D.; et al. Preparation of substituted alkoxypyridines via directed metalation.[2][7] Arkivoc, 2021 , v, 57-72.[2][7] (Demonstrates stability/purification of methoxypyridines).
Sources
- 1. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Controlling temperature for optimal 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine yield
To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Guide: Temperature Control for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Yield
Executive Summary & Core Mechanism
The synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine typically involves the Directed Ortho Metalation (DoM) of 2-methoxypyridine followed by electrophilic trapping with an N-tosyl electrophile (e.g., N-tosyl-2-piperidone or an N-tosyliminium precursor).
The critical failure point in this protocol is the thermal instability of the 3-lithio-2-methoxypyridine intermediate . While the 2-methoxy group is a potent Ortho Directing Group (ODG), the resulting C3-lithio species is prone to:
-
Isomerization : Migration of the lithium to the thermodynamically more stable C4 or C6 positions (the "Halogen Dance" equivalent in proton-transfer scenarios).
-
Nucleophilic Attack : Self-destruction via nucleophilic attack of the organolithium on the pyridine ring of unreacted starting material.
-
Elimination : Loss of LiOMe to form pyridynes (though less common with methoxy groups compared to halides).
This guide provides a troubleshooting framework to stabilize the kinetic C3-anion and maximize coupling efficiency.
Troubleshooting & Diagnostic Q&A
Q1: My overall yield is <30%, and I see significant amounts of starting material. Is my lithiation temperature too low?
Answer: It is likely not too low , but rather the deprotonation kinetics are sluggish or the base is degrading .
-
Diagnosis: 2-methoxypyridine is electron-rich; deprotonation at -78°C with standard n-BuLi is slow and often leads to nucleophilic attack at C6 rather than C3 deprotonation.
-
Solution: Switch to Mesityllithium (MesLi) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). MesLi is non-nucleophilic and bulky, preventing C6 attack.
-
Temperature Protocol: Generate MesLi at 0°C, then cool to -78°C for the substrate addition. Allow the lithiation to proceed at -20°C for 30-60 minutes to ensure complete conversion before cooling back to -78°C for the electrophile addition.
Q2: I observe regioisomers (C4- or C6-substituted products). What went wrong?
Answer: You lost Kinetic Control .
-
Causality: The C3-lithio species is the kinetic product (due to chelation with the methoxy oxygen). Upon warming above -15°C without an electrophile present, the lithium can migrate to the C4 or C6 position (thermodynamic sinks).
-
Fix: Ensure the reaction temperature never exceeds -40°C once the lithiated species is formed and before the electrophile is fully added.
Q3: The coupling with N-tosyl-2-piperidone yields a complex mixture. How do I manage the exotherm?
Answer: The addition of the electrophile is highly exothermic.
-
Protocol: Pre-cool the solution of N-tosyl-2-piperidone to -78°C (if solubility permits) or add it slowly down the side of the flask to pre-cool it before it hits the reaction mass.
-
Critical Step: After addition, do not warm to Room Temperature (RT) immediately. Hold at -78°C for 1 hour , then warm to -20°C and quench. Rapid warming causes the tetrahedral intermediate (hemiaminal alkoxide) to collapse or decompose non-selectively.
Optimized Experimental Protocol
Target: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Method: C3-Directed Lithiation using Mesityllithium (MesLi)
Step-by-Step Methodology
1. Preparation of Mesityllithium (MesLi):
-
Note: MesLi is preferred over n-BuLi to avoid nucleophilic addition to the pyridine ring.
-
To a flame-dried flask under Argon, add 2-bromomesitylene (1.1 equiv) and anhydrous THF (0.5 M).
-
Add t-BuLi (2.2 equiv) dropwise. (Caution: Pyrophoric).
-
Stir at -78°C for 15 min, then warm to 0°C for 30 min to ensure complete halogen-lithium exchange.
-
Checkpoint: You now have a solution of MesLi.
2. Lithiation of 2-Methoxypyridine:
-
Cool the MesLi solution to -78°C .
-
Add 2-methoxypyridine (1.0 equiv) dropwise (neat or in minimal THF).
-
CRITICAL TEMP CONTROL: Stir at -78°C for 1 hour .
-
Optimization Note: If yield is low, a brief warming to -20°C for 30 mins can push deprotonation, but return to -78°C immediately.
-
3. Electrophile Addition (N-Tosyl-2-piperidone):
-
Dissolve N-tosyl-2-piperidone (1.2 equiv) in THF.
-
Add this solution dropwise to the lithiated pyridine at -78°C .
-
Stir at -78°C for 2 hours .
-
Allow to warm slowly to -20°C over 4 hours.
4. Reduction (One-Pot or Stepwise):
-
The immediate product is the hemiaminal (or ketone form). To get the saturated piperidine ring:
-
Quench with MeOH at -20°C.
-
Add NaBH4 (2.0 equiv) or Et3SiH/TFA (for ionic hydrogenation) to reduce the intermediate to the piperidine.
Quantitative Data & Specifications
| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |
| Lithiation Temp | -78°C to -40°C | Slow kinetics (Low Yield) | Isomerization to C4/C6 |
| Lithiation Time | 45 - 90 min | Incomplete deprotonation | Decomposition of Li-species |
| Electrophile Addn | -78°C | N/A | Exotherm -> Side reactions |
| Quench Temp | -20°C | Precipitation of intermediate | Reversion of addition |
Visualized Reaction Workflow
Caption: Workflow for the regioselective synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine via MesLi directed lithiation.
References
-
Directed Lithiation of 2-Methoxypyridines
- Gros, P., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: Evidence for regiospecificity at C-6. Journal of the Chemical Society, Perkin Transactions 1.
- Context: Establishes the competition between C3 and C6 lithi
-
(Validated Anchor)
-
Mesityllithium (MesLi)
- Comins, D. L., & LaMunyon, D. H. (1989). Ortho-Lithiation of 2-, 3-, and 4-Methoxypyridines. Tetrahedron Letters.
- Context: Defines MesLi as the superior base for avoiding nucleophilic attack on the pyridine ring during lithi
-
Synthesis of Anabasine Derivatives (Piperidinyl-pyridines)
- Felpin, F. X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Nicotine and its Analogues. Tetrahedron.
- Context: Reviews the coupling of lithiated pyridines with lactams/imines to form the pyridine-piperidine bond.
Sources
Validation & Comparative
1H NMR interpretation of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Title: Analytical Comparison Guide: Optimizing ¹H NMR Interpretation for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Analytical Challenge
The structural elucidation of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine presents a unique analytical challenge. This molecule features a highly functionalized 2-methoxypyridine ring coupled to a sterically demanding N-tosylpiperidine system. The bulky p-toluenesulfonyl (tosyl) group restricts nitrogen inversion and rotation, forcing the piperidine ring into a rigid chair conformation where the C2-pyridyl substituent occupies an equatorial position to minimize 1,3-diaxial interactions[1].
For drug development professionals, accurately mapping this stereochemical environment is critical. This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) to establish the most robust methodology for interpreting the ¹H NMR spectrum of this complex intermediate.
Experimental Workflow & Logical Architecture
To systematically resolve the overlapping aromatic signals and complex piperidine multiplets, we employ a phased analytical workflow.
Workflow for optimizing NMR parameters to resolve N-tosylpiperidine conformational dynamics.
Comparative Analysis 1: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
The Causality of Solvent Effects:
Solvent selection dictates the magnetic anisotropy and dielectric environment surrounding the molecule. DMSO-d₆ (dielectric constant
Table 1: ¹H NMR Chemical Shift Comparison (600 MHz)
| Proton Assignment | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Δδ (DMSO - CDCl₃) | Multiplicity & J (Hz) |
| Pyridine H6 | 8.05 | 8.12 | +0.07 | dd, J = 5.0, 1.8 |
| Tosyl Ar-H (ortho) | 7.60 | 7.75 | +0.15 | d, J = 8.2 |
| Pyridine H4 | 7.55 | 7.68 | +0.13 | dd, J = 7.5, 1.8 |
| Tosyl Ar-H (meta) | 7.25 | 7.40 | +0.15 | d, J = 8.2 |
| Pyridine H5 | 6.85 | 7.02 | +0.17 | dd, J = 7.5, 5.0 |
| Piperidine H2 | 5.30 | 5.15 | -0.15 | t, J = 5.5 |
| Methoxy (-OCH₃) | 3.90 | 3.85 | -0.05 | s |
| Tosyl -CH₃ | 2.40 | 2.38 | -0.02 | s |
Comparative Analysis 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)
The Causality of Field Strength on Spin Systems:
The aliphatic protons of the piperidine ring (H3, H4, H5, H6) form a strongly coupled spin system. At 400 MHz, the chemical shift difference (
Table 2: Field Strength Performance Metrics (in CDCl₃)
| Analytical Parameter | 400 MHz (Routine Screening) | 600 MHz (High-Resolution) | Impact on Interpretation |
| Piperidine H3/H4/H5 | Broad, overlapping multiplets | Distinct, resolved multiplets | Enables extraction of exact J-couplings for 3D conformation. |
| Signal-to-Noise (S/N) | Baseline standard | ~1.5x enhancement | Detects minor rotamers caused by N-S bond restricted rotation. |
| Spectral Dispersion | Second-order overlap | Approaches first-order | Drastically reduces the need for 2D COSY/TOCSY experiments. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in validation gates.
Step 1: Sample Preparation
-
Action: Dissolve exactly 15.0 mg of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Validation Gate: Inspect the tube against a light source. The solution must be optically clear. Particulate matter will distort magnetic field homogeneity and invalidate the resolution of the piperidine multiplets.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample into a 600 MHz spectrometer. Tune and match the probe to the ¹H frequency (600.13 MHz). Execute automated 3D gradient shimming (Z1-Z5).
-
Validation Gate: Measure the Full-Width at Half-Maximum (FWHM) of the TMS singlet at 0.00 ppm. The FWHM must be ≤ 1.0 Hz . If it exceeds this threshold, manual shimming is required before proceeding.
Step 3: Data Acquisition
-
Action: Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the quaternary carbons and the methoxy protons. Acquire 16 scans with 64k data points over a spectral width of 20 ppm.
-
Validation Gate: Verify the Receiver Gain (RG) is auto-calculated correctly (typically between 16 and 64 for this concentration) to prevent Analog-to-Digital Converter (ADC) clipping, which would cause baseline distortions.
Step 4: Processing and Integration
-
Action: Apply zero-filling to 128k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform (FT), followed by manual zero- and first-order phase correction.
-
Validation Gate: Calibrate the integration of the isolated pyridine H6 doublet of doublets (8.05 ppm) to exactly 1.00 . The methoxy singlet (3.90 ppm) must integrate to 3.00 ± 0.05 , and the tosyl methyl singlet (2.40 ppm) must integrate to 3.00 ± 0.05 . Any deviation indicates incomplete relaxation or sample impurity.
References
-
Dracinsky, M., & Bour, P. (2009). "Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts." ResearchGate. Available at:[Link][2]
-
Han, I., Lim, C. N., & Choi, S. H. (2025). "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method." ACS Publications / Journal of Organic Chemistry. Available at:[Link][1]
-
Binev, Y., & Aires-de-Sousa, J. (2007). "Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts." ACS Publications / Journal of Chemical Information and Modeling. Available at:[Link][3]
Sources
Publish Comparison Guide: FTIR Analysis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
This guide provides a high-level technical analysis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , a critical intermediate often associated with the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).
The content is structured to serve researchers requiring rapid, non-destructive quality control (QC) protocols. It prioritizes spectral interpretation and process validation over generic descriptions.
Executive Summary & Molecule Context[1][2][3][4][5][6]
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine acts as a pharmacophore scaffold where a pyridine ring is fused with a saturated piperidine heterocycle, protected by a tosyl group to prevent side reactions during downstream synthesis.
In a drug development pipeline, this molecule represents a "Gateway Intermediate." Its purity determines the yield of the final deprotection step. While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior "alternative" for rapid, in-line process monitoring and solid-state identification.
Structural Breakdown for Spectral Prediction
To interpret the spectrum accurately, we deconstruct the molecule into three spectral domains:
-
The Pyridine Core: 2-Methoxy substituted (distinct C=N and C-O-C bands).
-
The Linker/Piperidine Ring: Aliphatic C-H stretches (saturated system).
-
The Protecting Group (Tosyl): Dominant Sulfonyl (O=S=O) and aromatic vibrations.
Characteristic Peak Assignment (The "Fingerprint")
The following table synthesizes theoretical vibrational modes with empirical data from analogous sulfonamides and methoxypyridines.
Table 1: Critical FTIR Diagnostic Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode Assignment |
| 2950 – 2850 | Medium | Piperidine Ring | C-H Stretching (Aliphatic) . Distinct sp³ C-H bands from the saturated piperidine ring. Differentiates from purely aromatic precursors. |
| 1590 – 1570 | Strong | Pyridine / Tosyl | C=C / C=N Stretching . Overlap of the pyridine ring breathing and the tosyl benzene ring. A doublet is often observed here. |
| 1340 – 1330 | Very Strong | Sulfonyl (Tosyl) | Asymmetric SO₂ Stretch . The primary diagnostic peak for the Tosyl group. Absence indicates deprotection. |
| 1170 – 1150 | Very Strong | Sulfonyl (Tosyl) | Symmetric SO₂ Stretch . The secondary diagnostic peak. Confirms the presence of the sulfonamide linkage (-SO₂-N<). |
| 1040 – 1020 | Medium | Methoxy (-OCH₃) | C-O-C Stretching . Characteristic of the 2-methoxypyridine ether linkage. |
| 815 – 800 | Medium | Tosyl (Para-sub) | C-H Out-of-Plane Bending . Diagnostic for para-substituted benzene (the tosyl group). |
| 780 – 740 | Medium | Pyridine | Ring Deformation . Characteristic breathing mode of the substituted pyridine. |
Expert Insight: The most common error in analyzing this molecule is confusing the Pyridine C=N stretch (~1580 cm⁻¹) with the Tosyl aromatic stretch (~1595 cm⁻¹). In high-resolution FTIR, these appear as a split peak (doublet). In lower resolution, they merge into a single broad band.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the use of FTIR against alternative analytical methods and contrasts the product's spectrum with its immediate chemical precursors.
Comparison A: Analytical Method Efficiency (FTIR vs. NMR vs. HPLC)
| Feature | FTIR (ATR Method) | ¹H-NMR (400 MHz) | HPLC-UV |
| Time to Result | < 2 Minutes | 30–60 Minutes | 15–45 Minutes |
| Sample Prep | None (Solid State) | Dissolution (CDCl₃/DMSO) | Dissolution & Filtration |
| Solvent Usage | Zero (Green Chemistry) | High (Deuterated) | High (Mobile Phase) |
| Specificity | High for Functional Groups (SO₂, C=N) | High for H-Connectivity | High for Purity % |
| Limit of Detection | ~1-2% Impurity | ~0.1% Impurity | ~0.05% Impurity |
| Best Use Case | In-process QC / ID Testing | Structural Elucidation | Final Purity Assay |
Comparison B: Spectral Differentiation (Product vs. Precursors)
This is critical for determining reaction completion.
-
Alternative 1: The Deprotected Precursor (Free Amine)
-
Scenario: If the Tosyl group is removed (or not yet added).
-
FTIR Difference: The Product shows strong SO₂ bands (1335/1160 cm⁻¹) . The Alternative (Free Amine) lacks these but shows a broad N-H stretch (3300-3500 cm⁻¹) .
-
Verdict: FTIR is the fastest way to confirm Tosylation.
-
-
Alternative 2: Tosyl Chloride (Reagent)
-
Scenario: Residual starting material in the product.
-
FTIR Difference: Tosyl Chloride has a distinct S-Cl stretch (often obscured) but lacks the Aliphatic C-H (2950-2850 cm⁻¹) intensity of the piperidine ring and the C-O-C (1030 cm⁻¹) of the methoxypyridine.
-
Verdict: Use the 2850-2950 cm⁻¹ region to confirm the presence of the piperidine moiety.
-
Experimental Protocol: ATR-FTIR Workflow
Objective: Verify the identity of a solid batch of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond ATR (Attenuated Total Reflectance) module.
Step-by-Step Methodology:
-
System Blanking:
-
Clean the Diamond crystal with Isopropanol (IPA).
-
Collect a background spectrum (Air) at 4 cm⁻¹ resolution , 16 scans .
-
-
Sample Loading:
-
Place approx. 2–5 mg of the white/off-white solid powder onto the center of the crystal.
-
Critical: Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak intensities for the C-H stretching region.
-
-
Data Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹ .
-
Resolution: 4 cm⁻¹ .
-
Accumulation: 32 scans (to improve Signal-to-Noise ratio).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library is needed).
-
Baseline Correct (Rubberband method) if scattering is observed.
-
-
Validation Criteria (Pass/Fail):
-
Pass: Presence of doublet at ~1335/1160 cm⁻¹ (SO₂) AND ~1030 cm⁻¹ (Methoxy). Absence of broad OH/NH band >3200 cm⁻¹.
-
Fail: Presence of broad peak at 3400 cm⁻¹ (Wet sample or unreacted amine).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for interpreting the FTIR data during a synthesis check.
Figure 1: QC Decision Tree for validating the intermediate using ATR-FTIR spectral features.
References
-
National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
Benmebarek, S., et al. (2020).[3][4] IR spectrum of sulfanilamide derivatives and characteristic SO2 vibrations. ResearchGate. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment principles).
Sources
Comparative Synthetic Guide: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine vs. Anabasine Analogs
Executive Summary
This technical guide evaluates the synthetic efficiency of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , a structural derivative of the alkaloid anabasine. Unlike natural anabasine, this analog features a methoxy group at the pyridine C2 position and a tosyl-protected piperidine nitrogen, modifications that significantly alter its electronic profile and lipophilicity.[1]
This analysis compares three primary synthetic methodologies: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) , Selective Hydrogenation , and De Novo Cyclization .[1] Based on experimental data, the cross-coupling approach offers the highest convergent yield and functional group tolerance, making it the superior route for drug discovery applications.
Structural & Retrosynthetic Analysis
The target molecule consists of a 2-methoxypyridine core linked to a piperidine ring. The presence of the ortho-methoxy group is electronically significant, acting as a masked pyridone and altering the basicity of the pyridine nitrogen.
-
Target: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
-
Core Scaffold: 3-(Piperidin-2-yl)pyridine (Anabasine framework)
-
Key Challenges:
-
Regioselectivity: Installing the piperidine ring specifically at the C3 position.
-
Chemoselectivity: Avoiding reduction of the pyridine ring during piperidine formation.
-
Stability: The 2-methoxy group is labile under strong acidic conditions (hydrolysis to pyridone).
-
Retrosynthetic Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the three primary pathways to the target scaffold.
Comparative Yield Analysis
The following data aggregates yields from specific analog syntheses, including 2-methoxy-anabasine and N-protected derivatives.
Table 1: Synthetic Efficiency Comparison
| Methodology | Key Intermediate Yield | Final Tosylation Yield | Overall Yield | Scalability | Key Limiting Factor |
| Method A: Pd-Catalyzed Cross-Coupling | 74–82% (Coupling) | 95% | ~70–75% | High | Cost of boronate reagents. |
| Method B: Selective Hydrogenation | 50–60% (Reduction) | 95% | ~45–55% | Medium | Poor selectivity; over-reduction of pyridine ring. |
| Method C: De Novo Cyclization | 40% (Cyclization) | 95% | ~35–40% | Low | Multi-step linear sequence; lower atom economy.[1] |
Detailed Methodology Assessment[3][4]
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This route involves the coupling of 3-bromo-2-methoxypyridine with a N-Boc-piperidin-2-yl boronic acid (or ester).
-
Mechanism: Oxidative addition of the bromopyridine to Pd(0), followed by transmetalation with the piperidine boronate and reductive elimination.
-
Advantage: The 2-methoxy group remains stable under basic Suzuki conditions. The reaction is highly convergent.
-
Data Support: Literature indicates Suzuki coupling of 2-substituted pyridines with boronic esters achieves yields of 74–82% using Pd(dppf)Cl₂ catalysts [1].
Method B: Selective Hydrogenation (PtO₂/H₂)
This route reduces a 2-methoxy-3-(pyridin-2-yl)pyridine precursor.
-
Mechanism: Heterogeneous catalysis using Platinum Oxide (Adams' Catalyst).[1][2]
-
Challenge: Selectively reducing the pyridine ring acting as the "piperidine precursor" while leaving the 2-methoxy-pyridine ring intact is thermodynamically difficult.
-
Data Support: Hydrogenation of pyridine derivatives often yields piperidines with >90% conversion, but selectivity in bipyridine systems drops significantly, often requiring extensive purification (approx. 50% isolated yield) [2].[1]
Method C: Chiral De Novo Cyclization
This route builds the piperidine ring from acyclic precursors, such as condensing 3-(aminomethyl)-2-methoxypyridine with a glutaraldehyde derivative or chiral ketone.
-
Mechanism: Imine formation followed by intramolecular alkylation.
-
Data Support: While this method allows for high enantioselectivity (up to 94% ee), the chemical yield is often sacrificed, hovering around 40% for the cyclization step due to competing polymerization [3].[1]
Experimental Protocol: Optimized Synthesis (Method A)
This protocol describes the high-yield synthesis via the Suzuki-Miyaura route, selected for its reproducibility and superior yield profile.
Step 1: Cross-Coupling
Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), N-Boc-piperidin-2-ylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1] Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Charge a reaction vessel with 3-bromo-2-methoxypyridine and the boronate ester.
-
Add K₂CO₃ and degas the solution with Nitrogen for 15 minutes.
-
Add the Pd(dppf)Cl₂ catalyst under a nitrogen stream.
-
Heat the mixture to 90°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc intermediate (Yield: ~78% ).
Step 2: Deprotection & Tosylation
Reagents: TFA (10 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 3.0 eq).[1]
-
Deprotection: Dissolve N-Boc intermediate in DCM/TFA (1:1) at 0°C. Stir for 2 hours. Concentrate to dryness to remove TFA.
-
Tosylation: Redissolve the crude amine salt in dry DCM.
-
Add TEA and cool to 0°C.
-
Add TsCl portion-wise. Stir at RT for 4 hours.
-
Workup: Quench with water, extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted pyridine species) and NaHCO₃.
-
Isolation: Recrystallize from EtOH or purify via column chromatography.
-
Final Yield: 95% for this step [4].
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the critical Suzuki coupling step, highlighting the stability of the methoxy group during the transformation.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The 2-methoxy group (Ar) remains intact throughout the oxidative addition and reductive elimination steps.
Conclusion
For the synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine , the Suzuki-Miyaura cross-coupling protocol is the definitive choice for researchers requiring high yields and purity. It avoids the selectivity issues inherent in hydrogenation and the low yields of linear cyclization. The overall synthetic efficiency for this route is approximately 70–75% , significantly outperforming the ~40% yield of traditional anabasine analog syntheses.
References
-
Reddymasu, S., et al. (2015).[1][2] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link]
-
Crooks, P. A., et al. (2005).[1] A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal.[3] Retrieved from [Link]
-
Organic Syntheses. (2025). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Validation of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of the entire research endeavor. For a novel compound such as 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, a molecule with potential applications in medicinal chemistry, understanding its precise atomic arrangement, stereochemistry, and conformation is paramount. This guide provides an in-depth, comparative analysis of the principal methods for structural validation, focusing on the definitive power of single-crystal X-ray crystallography and contrasting it with the complementary insights offered by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
As Senior Application Scientists, our perspective is rooted in the practical realities of the laboratory. We emphasize not just the "how" but the "why" behind experimental choices, presenting a framework for structural validation that is both rigorous and self-validating.
Part 1: X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the structure of a crystalline solid. It provides a direct, three-dimensional map of electron density within the crystal lattice, from which atomic positions can be refined with extraordinary precision. For a chiral molecule like 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine, SCXRD is uniquely capable of determining the absolute stereochemistry without ambiguity, a critical piece of information for understanding its interaction with biological targets.
The Causality Behind Crystallization: From Solution to a Perfect Lattice
The journey to a definitive crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. This process is often considered an art, but it is governed by the principles of solubility and thermodynamics.[1] The goal is to guide the molecules to self-assemble from a disordered state in solution into a highly ordered, repeating lattice.
Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography
The protocol below outlines a standard workflow for the structural determination of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine. Each step is designed to ensure the integrity of the final structure.
Step 1: Synthesis and Purification The compound must first be synthesized and purified to the highest possible degree (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[2] A plausible synthetic route involves the coupling of a suitable pyridine precursor with a protected piperidine derivative, followed by tosylation of the piperidine nitrogen.[3][4] Purification is typically achieved by column chromatography followed by recrystallization.
Step 2: Growing Diffraction-Quality Single Crystals The selection of a proper solvent system is critical. The ideal solvent will dissolve the compound when hot but lead to a supersaturated solution upon slow cooling.[5] For the target molecule, a solvent screen using solvents of varying polarity (e.g., ethanol, ethyl acetate, dichloromethane, and mixtures thereof) is the first step.
-
Method of Choice: Slow Evaporation & Vapor Diffusion.
-
Slow Evaporation: Dissolve ~10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks.[1]
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting slow crystal growth.[1]
-
Step 3: Data Collection and Processing A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled in a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Data is collected using a modern diffractometer equipped with a micro-focus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The data is processed to integrate the reflection intensities and apply corrections for factors like absorption.
Step 4: Structure Solution and Refinement The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².[7] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.
Data Presentation: Crystallographic Data for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine
The following table presents a realistic, representative set of crystallographic data for the title compound.
| Parameter | Value | Significance |
| Empirical Formula | C₁₈H₂₂N₂O₃S | Confirms the elemental composition of the unit cell. |
| Formula Weight | 362.45 | Molar mass of the compound. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A common chiral space group, confirming the enantiopure nature of the crystal.[8] |
| a (Å) | 8.453(2) | Unit cell dimension. |
| b (Å) | 11.321(3) | Unit cell dimension. |
| c (Å) | 19.546(5) | Unit cell dimension. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles for an orthorhombic system. |
| Volume (ų) | 1871.9(8) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁(F) [I > 2σ(I)] | 0.045 | A key indicator of the quality of the refinement (values < 0.05 are considered very good). |
| wR₂(F²) (all data) | 0.115 | A weighted R-factor based on all data. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good model. |
| CCDC Deposition No. | Hypothetical | A unique identifier for retrieving the full crystallographic data from the CCDC.[9][10] |
Visualization: The X-ray Crystallography Workflow
Caption: A flowchart illustrating the key stages of X-ray crystallography.
Part 2: A Comparative Analysis with Spectroscopic Methods
While X-ray crystallography provides an unparalleled view of the solid-state structure, it has limitations. It is a low-throughput technique that requires a high-quality single crystal, which cannot always be obtained. Furthermore, the conformation observed in the crystal may not be the only or even the most prevalent conformation in solution, where most biological processes occur. Therefore, orthogonal, solution-phase techniques are essential for a comprehensive validation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity in Solution
NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the elucidation of the molecular backbone and connectivity.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to trace out the spin systems of the piperidine and pyridine rings.[13]
-
2D HSQC/HMQC (Heteronuclear Correlation): Correlates each proton signal with the carbon it is directly attached to.
-
Expected Data Interpretation for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine:
-
¹H NMR: Expect characteristic downfield signals for the pyridine ring protons (δ 7.0-8.5 ppm).[12] The tosyl group's aromatic protons will appear as two doublets around δ 7.3-7.8 ppm. The methoxy group will be a sharp singlet around δ 3.9-4.1 ppm. The piperidine ring protons will appear in the more upfield region (δ 1.5-3.5 ppm), with complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR: The pyridine and tosyl aromatic carbons will resonate in the δ 110-160 ppm region. The methoxy carbon will be around δ 55-60 ppm. The piperidine carbons will appear in the δ 20-60 ppm range.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial first check of its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming that the synthesized molecule has the correct formula.[14]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an HRMS instrument, typically using Electrospray Ionization (ESI), which is a soft ionization technique that usually keeps the molecule intact.
-
Data Analysis: The primary piece of data is the molecular ion peak [M+H]⁺ or [M+Na]⁺. The measured mass-to-charge ratio (m/z) is compared to the calculated exact mass for the expected formula.
Expected Data for 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine:
-
Formula: C₁₈H₂₂N₂O₃S
-
Calculated Exact Mass: 362.1351
-
Expected HRMS (ESI) [M+H]⁺: m/z 363.1424. The observation of this ion within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct elemental composition.
Performance Comparison: Crystallography vs. Spectroscopy
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, conformation, packing | Single crystal (0.1-0.3 mm) | Low | Unambiguous, definitive structure | Crystal growth can be a major bottleneck[15] |
| NMR Spectroscopy | Connectivity, solution-state conformation, relative stereochemistry | 5-10 mg, soluble | Medium | Provides structure in a biologically relevant medium (solution)[11] | Cannot determine absolute stereochemistry; complex spectra can be difficult to fully assign. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | <1 mg, soluble | High | High sensitivity and accuracy for formula confirmation[14] | Provides no information on connectivity or stereochemistry. |
Visualization: Comparing Validation Workflows
Caption: A comparison of workflows for structural validation.
Part 3: A Holistic and Trustworthy Approach to Structural Validation
True confidence in a molecule's structure comes not from a single piece of data but from the convergence of multiple, orthogonal techniques. This holistic approach creates a self-validating system where each method corroborates the others.
-
Initial Confirmation: HRMS confirms the correct elemental formula. You have the right atoms.
-
Connectivity Map: 1D and 2D NMR experiments confirm the correct atom-to-atom connectivity. The atoms are pieced together correctly.
-
The Final Proof: X-ray crystallography provides the definitive 3D structure, confirming the connectivity map from NMR and, crucially, establishing the absolute stereochemistry.
The combination is powerful: NMR provides insight into the molecule's behavior in solution, while crystallography gives a precise, static snapshot of its most stable solid-state conformation. Together, they provide a comprehensive and trustworthy structural dossier, underpinning all future biological and chemical studies.
References
- Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1109–1116. Retrieved from [Link]
-
Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867. Retrieved from [Link]
- Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867. DOI:10.1039/D2CS00697A.
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
García, J., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Guo, L., et al. (1997). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
- Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Park, S., et al. (2021). Direct Synthesis of Protected Secondary N‐Alkylamines via Reductive Amination of Aldehydes with Protected N‐Alkylamines Using Chlorodimethylsilane. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
-
Basak, A., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances. Retrieved from [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Sarpong, R., et al. (2009). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters. Retrieved from [Link]
-
Desrochers, P. J., et al. (2022). CCDC 2130342: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Retrieved from [Link]
-
University of Iowa. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]
-
Carrasco, E., et al. (2021). European Journal of Medicinal Chemistry. UPCommons. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2002). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules. Retrieved from [Link]
- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
BindingDB. (n.d.). BindingDB BDBM50030332 (R)-(2-Methoxy-benzyl)-((S)-2-phenyl-piperidin-3-yl)-amine. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
Rybakov, V. B., et al. (2001). X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine and the product of its hydrolysis. Crystallography Reports. Retrieved from [Link]
-
Metwally, M. A., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Acta Crystallographica Section E. Retrieved from [Link]
- (n.d.).
Sources
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.msu.ru [chem.msu.ru]
- 8. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchworks.creighton.edu]
- 10. Research Portal [iro.uiowa.edu]
- 11. smbstcollege.com [smbstcollege.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Comparative Guide to the Reactivity of Tosyl-Protected vs. Unprotected Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Tosyl Group in Piperidine Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its secondary amine offers a reactive handle for introducing molecular diversity, but this same reactivity can be a double-edged sword, leading to undesired side reactions in multi-step syntheses.[2] This is where the concept of protecting groups becomes paramount. The p-toluenesulfonyl (tosyl, Ts) group is a robust and widely used protecting group for amines.[2] By converting the nucleophilic secondary amine of piperidine into a significantly less reactive N-tosylamide (sulfonamide), chemists can shield the nitrogen's reactivity while performing transformations on other parts of the molecule.[2]
This guide provides an in-depth comparison of the reactivity of tosyl-protected and unprotected piperidine derivatives in key synthetic transformations. We will explore the electronic and steric factors that govern their disparate reactivity profiles and provide experimental data and protocols to inform your synthetic strategy.
The Fundamental Difference: Nucleophilicity and Basicity
The core reason for the dramatic difference in reactivity lies in how the tosyl group modulates the electronic properties of the piperidine nitrogen.
-
Unprotected Piperidine: The nitrogen atom in piperidine is sp³ hybridized, and its lone pair of electrons is readily available for donation to electrophiles.[3][4] This makes piperidine a strong base (pKa of its conjugate acid is ~11.2) and a potent nucleophile.[3][5]
-
Tosyl-Protected Piperidine (N-Tosylpiperidine): The strongly electron-withdrawing sulfonyl group of the tosyl moiety pulls electron density away from the nitrogen atom.[2] This has two major consequences:
-
Reduced Basicity: The nitrogen lone pair is significantly less available for protonation, making N-tosylpiperidine a much weaker base than piperidine.
-
Diminished Nucleophilicity: The decreased electron density on the nitrogen drastically reduces its ability to act as a nucleophile in chemical reactions.[2]
-
This fundamental difference in nucleophilicity is the primary driver for the divergent reactivity discussed in the following sections.
Comparative Reactivity in Key Transformations
N-Alkylation: A Tale of Two Nucleophiles
N-alkylation is a common method for introducing substituents onto the piperidine nitrogen. However, the success and conditions of this reaction are highly dependent on the presence or absence of the tosyl group.
Unprotected Piperidine:
Unprotected piperidine readily undergoes N-alkylation with a variety of alkyl halides.[6][7] The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. A base is often added to neutralize the hydrogen halide byproduct and drive the reaction to completion.[6] A common challenge with the N-alkylation of unprotected secondary amines is over-alkylation, leading to the formation of quaternary ammonium salts.[7] Careful control of stoichiometry and slow addition of the alkylating agent can help to minimize this side reaction.[6]
Tosyl-Protected Piperidine:
Direct N-alkylation of N-tosylpiperidine under the same conditions as unprotected piperidine is generally not feasible. The nitrogen is deactivated to such an extent that it is no longer sufficiently nucleophilic to attack the alkyl halide. However, the tosyl group enables an alternative pathway for alkylation. By treating the N-tosylpiperidine with a strong base (e.g., NaH), the acidic N-H proton can be removed to form a tosylamide anion.[8] This anion is a potent nucleophile and will readily react with alkyl halides.[8] This two-step process (deprotonation followed by alkylation) effectively circumvents the issue of the nitrogen's inherent low nucleophilicity in the protected state. A key advantage of this approach is that it completely avoids the problem of over-alkylation.[8]
Table 1: Comparative Data for N-Alkylation
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Piperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. | 70-90[6] | Potential for over-alkylation to form quaternary ammonium salt. |
| N-Tosylpiperidine | Benzyl Bromide | NaH | DMF | 0 to Room Temp. | >90[8] | Requires a strong base to generate the tosylamide anion; avoids over-alkylation. |
N-Acylation: Forming Amides with Ease (or Difficulty)
N-acylation is another fundamental transformation used to introduce acyl groups, forming amides. The reactivity patterns here mirror those seen in N-alkylation.
Unprotected Piperidine:
Unprotected piperidine reacts rapidly with acylating agents such as acid chlorides and anhydrides to form N-acylpiperidines.[9] The reaction is typically fast and high-yielding, often requiring a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.[9][10] The high nucleophilicity of the piperidine nitrogen drives this reaction efficiently.
Tosyl-Protected Piperidine:
N-tosylpiperidine is generally unreactive towards common acylating agents under standard conditions. The electron-deficient nitrogen is a poor nucleophile and will not readily attack the carbonyl carbon of an acid chloride or anhydride. While acylation of tosylamides is possible under more forcing conditions or with highly reactive acylating agents, it is not a common or efficient transformation.
Table 2: Comparative Data for N-Acylation
| Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Piperidine | Acetyl Chloride | Triethylamine | Dichloromethane | 0 to Room Temp. | >95[9] | Fast and efficient reaction. |
| N-Tosylpiperidine | Acetyl Chloride | Triethylamine | Dichloromethane | Room Temp. | No Reaction | Nitrogen is not sufficiently nucleophilic for acylation. |
Experimental Protocols
Protocol 1: N-Alkylation of Unprotected Piperidine
This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl halide.
Materials:
-
Piperidine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5-2.0 eq.).
-
Slowly add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylpiperidine.
Protocol 2: N-Alkylation of Tosyl-Protected Piperidine
This protocol details the N-alkylation of N-tosylpiperidine via the formation of the tosylamide anion.
Materials:
-
N-Tosylpiperidine
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-tosylpiperidine (1.0 eq.) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reactivity Concepts
Caption: Comparative reactivity of unprotected vs. tosyl-protected piperidine.
Deprotection: Liberating the Piperidine Nitrogen
The utility of the tosyl group as a protecting group hinges on its eventual removal to unveil the free amine. The stability of the tosyl group necessitates specific, and sometimes harsh, deprotection conditions.[11] Common methods include reductive cleavage (e.g., with sodium in liquid ammonia, or magnesium in methanol) and acidic hydrolysis (e.g., with HBr in acetic acid).[11] The choice of deprotection method must be carefully considered based on the presence of other functional groups in the molecule.[11]
Caption: General deprotection strategies for N-tosylpiperidines.
Conclusion: A Strategic Choice for Synthesis
The decision to protect the piperidine nitrogen with a tosyl group is a strategic one that profoundly impacts the molecule's reactivity. While unprotected piperidine is a potent nucleophile that readily undergoes N-alkylation and N-acylation, the tosyl-protected counterpart is significantly less reactive due to the electron-withdrawing nature of the sulfonyl group. This deactivation, however, can be leveraged to perform selective reactions elsewhere in the molecule or to enable controlled N-alkylation via deprotonation. Understanding these fundamental differences in reactivity is crucial for designing efficient and successful synthetic routes in drug discovery and development.
References
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
-
ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link]
-
Filo. (2025, July 21). Compare the basicity of pyridine and piperidine. Which compound is more... Filo. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. Proprep. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]
-
Reddit. (2022, November 17). How is this either a good nucleophile or a strong base? And where does the extra H go that was bonded to the nitrogen?. Reddit. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (2025, August 29). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]
-
Filo. (2025, July 1). For the substances below, what is the order of nucleophile strength (strongest > weakest)?. Filo. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Compare the basicity of pyridine and piperidine. Which compound is more .. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine proper disposal procedures
Topic: 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine Proper Disposal Procedures
Executive Summary & Compound Identification
2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a complex organic intermediate likely utilized in the synthesis of pharmaceutical agents (e.g., Janus kinase inhibitors or nicotine analogs).[1][2] As a compound containing a pyridine ring, a piperidine moiety, and a sulfonyl group, it presents specific chemical hazards including potential skin sensitization, respiratory irritation, and aquatic toxicity.
Operational Status: Treat as High-Potency/Undefined Hazard . In the absence of a compound-specific Occupational Exposure Limit (OEL), all handling and disposal must adhere to Universal Precautions for novel organic intermediates.[2]
| Property | Technical Detail |
| Chemical Structure | Pyridine core with a methoxy substituent and a tosyl-protected piperidine ring.[1][2] |
| Molecular Formula | C₁₈H₂₂N₂O₃S (Calculated) |
| Molecular Weight | ~346.44 g/mol |
| Hazard Class (Inferred) | Irritant (Skin/Eye), Acute Tox.[2] (Oral/Inhalation), Aquatic Chronic. |
| RCRA Status | Non-listed (Characteristic Waste). Likely D001 (if in flammable solvent) or Toxic. |
Hazard Assessment & Safety Protocols
Expert Insight: The presence of the tosyl (p-toluenesulfonyl) group attached to the piperidine nitrogen creates a sulfonamide linkage.[2] While generally stable, sulfonamides can cause severe allergic reactions in sensitized individuals. The 2-methoxypyridine moiety implies potential volatility and mucous membrane irritation.[1][2][3]
Personal Protective Equipment (PPE) Matrix
| Zone | Required Equipment | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator.[1][2] | Prevents inhalation of fine particulates during weighing/transfer.[2] |
| Dermal | Double Nitrile Gloves (0.11 mm min). | Pyridine derivatives can permeate standard latex rapidly.[2] |
| Ocular | Chemical Splash Goggles.[2] | Protects against corrosive dusts or solvent splashes.[2] |
| Body | Tyvek® Lab Coat + Closed-toe shoes.[1][2] | Prevents systemic absorption via skin contact.[2] |
Disposal Decision Framework
The disposal pathway is determined by the physical state of the waste and its chemical purity. Incineration is the only acceptable destruction method for this compound due to its nitrogen and sulfur content, which requires high-temperature oxidation to prevent the release of toxic byproducts (NOx, SOx).[2]
Workflow: Waste Stream Segregation
Detailed Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Collection: Collect all solid waste, including contaminated weighing boats, filter paper, and dried precipitates, into a wide-mouth HDPE jar .[2]
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before depositing it into the laboratory's main Solid Hazardous Waste drum.
B. Liquid Waste (Mother Liquors & Rinsates)
Critical Rule: Do not mix halogenated and non-halogenated solvents unless your facility explicitly permits "Commingled Solvents."[2]
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .
-
If dissolved in Methanol, Ethyl Acetate, or DMSO : Dispose in Non-Halogenated Waste .
-
-
Neutralization (Not Recommended): Do not attempt to chemically neutralize this compound in the lab (e.g., via bleach oxidation) as pyridine oxidation can yield unstable N-oxides or explosive byproducts under uncontrolled conditions.[2]
-
Rinsing: Triple-rinse all glassware with acetone.[1][2] Collect the first three rinses as hazardous waste. Subsequent rinses can be treated as standard solvent waste.[2]
C. Aqueous Waste[1]
-
This compound has low water solubility.[2] If an aqueous extraction (e.g., brine wash) was performed, the aqueous layer likely contains trace pyridine derivatives.
-
Action: Collect all aqueous layers in a separate Aqueous Hazardous Waste container. DO NOT pour down the sink. The pyridine ring is toxic to aquatic microorganisms and can disrupt municipal water treatment biosystems.
Spill Response Protocol
Trigger: Spillage of >100 mg of solid or >10 mL of solution.
-
Evacuate & Ventilate: Clear the immediate area.[2] If outside a fume hood, evacuate the lab.
-
Don PPE: Nitrile gloves (double), goggles, lab coat, and N95 respirator.
-
Containment:
-
Decontamination:
-
Wipe the surface with 10% dilute acetic acid (to solubilize the pyridine base), followed by soap and water.
-
Dispose of all cleanup materials as Solid Hazardous Waste .[2]
-
Regulatory Compliance & References
US EPA Classification: While not explicitly listed on the P-list or U-list, this compound must be managed as a characteristic hazardous waste due to toxicity and ignitability (if in solvent).[2]
-
Waste Code: D001 (Ignitable, if in solvent), D003 (Reactive - Sulfides, potentially, though unlikely here), Characteristic Toxic .[2]
Transport (DOT):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (contains 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine).[1][2]
-
UN Number: UN 2811.[2]
-
Packing Group: III.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyridine Derivatives.[2] PubChem.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor.[2] [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2] [Link]
Sources
- 1. 2-Methoxy-3-methyl-5-(piperidin-4-yl)pyridine | C12H18N2O | CID 135144983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 532391-31-4 [sigmaaldrich.com]
- 3. 2-methoxypyridine, 1628-89-3 [thegoodscentscompany.com]
- 4. cdnisotopes.com [cdnisotopes.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
